D-Val-Phe-Lys-CMK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H33ClN4O3 |
|---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C21H33ClN4O3/c1-14(2)19(24)21(29)26-17(12-15-8-4-3-5-9-15)20(28)25-16(18(27)13-22)10-6-7-11-23/h3-5,8-9,14,16-17,19H,6-7,10-13,23-24H2,1-2H3,(H,25,28)(H,26,29)/t16-,17-,19+/m0/s1 |
InChI Key |
TUGFCYBOSDAYHT-JENIJYKNSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)CCl)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Primary Target of D-Val-Phe-Lys-CMK
For Researchers, Scientists, and Drug Development Professionals
Core Target and Mechanism of Action
The primary molecular target of the synthetic tripeptide chloromethyl ketone, D-Val-Phe-Lys-CMK, is plasmin , a crucial serine protease in the fibrinolytic system. This compound acts as a potent and selective irreversible inhibitor of plasmin.[1] Its inhibitory action is highly specific for plasmin, demonstrating significantly lower activity against other related proteases such as urokinase. The mechanism of inhibition involves the formation of a covalent bond between the chloromethyl ketone moiety of the inhibitor and a critical histidine residue within the active site of plasmin, leading to its permanent inactivation.
Quantitative Inhibition Data
The potency of this compound as a plasmin inhibitor has been quantified in several studies. The following table summarizes key kinetic parameters that underscore its efficacy and selectivity.
| Parameter | Value | Target Enzyme | Comments | Reference |
| IC50 | 100 pM | Human Plasmin | Demonstrates high potency. | |
| k2/Ki | 6300 M⁻¹s⁻¹ | Plasmin | Second-order rate constant, indicating rapid inactivation. | [2] |
| k2/Ki | 700 M⁻¹s⁻¹ | Plasminogen-staphylokinase complex | 9-fold lower than for plasmin, highlighting selectivity. | [2] |
Impact on the Fibrinolytic Signaling Pathway
The fibrinolytic system is a critical physiological process that dissolves fibrin clots, thereby maintaining blood vessel patency. Plasmin is the central effector enzyme of this pathway. By irreversibly inhibiting plasmin, this compound effectively blocks the degradation of fibrin, thus inhibiting clot lysis.
The following diagram illustrates the fibrinolytic pathway and the point of inhibition by this compound.
Experimental Protocols
Determination of Plasmin Inhibition using a Chromogenic Substrate
This protocol outlines a method to determine the inhibitory activity of this compound against plasmin using the chromogenic substrate S-2251 (H-D-Val-Leu-Lys-p-Nitroanilide). The rate of p-nitroaniline (pNA) release, measured spectrophotometrically, is proportional to plasmin activity.
Materials:
-
Human Plasmin
-
This compound
-
Chromogenic substrate S-2251
-
Tris buffer (e.g., 0.05 M, pH 7.4)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Tris buffer.
-
In a 96-well microplate, add a fixed concentration of human plasmin to each well.
-
Add the different concentrations of this compound to the wells containing plasmin. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for a defined period to allow for the irreversible inhibition to occur.
-
Initiate the reaction by adding a pre-warmed solution of the chromogenic substrate S-2251 to each well.
-
Immediately place the microplate in a reader pre-set to 37°C and measure the absorbance at 405 nm at regular intervals.
-
Calculate the initial rate of reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, kinetic constants such as k_inact and K_I can be determined by analyzing the time-dependent inhibition at various inhibitor concentrations.
In Vitro Turbidimetric Clot Lysis Assay
This assay assesses the effect of this compound on the overall process of fibrin clot formation and lysis in a plasma environment.
Materials:
-
Platelet-poor plasma (PPP)
-
Thrombin or tissue factor to initiate clotting
-
Tissue plasminogen activator (t-PA) to initiate lysis
-
This compound
-
Calcium chloride (CaCl₂)
-
Microplate reader capable of turbidimetric measurements at 405 nm
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well microplate, add PPP to each well.
-
Add the different concentrations of this compound to the wells.
-
Add t-PA to each well.
-
Initiate clot formation by adding a solution containing thrombin (or tissue factor) and CaCl₂.
-
Immediately place the plate in a microplate reader at 37°C and monitor the change in optical density (OD) at 405 nm over time.
-
The resulting curve will show an increase in OD as the fibrin clot forms, followed by a decrease as the clot lyses.
-
Analyze the data to determine parameters such as the time to 50% clot lysis (Lysis Time 50) for each inhibitor concentration. An increase in lysis time indicates inhibition of fibrinolysis.[3][4]
Experimental Workflow for Studying Fibrinolysis Inhibition
The following diagram illustrates a typical experimental workflow for characterizing a potential inhibitor of fibrinolysis, such as this compound.
References
The Role of D-Val-Phe-Lys-CMK in Fibrinolysis Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinolysis is the physiological process of breaking down fibrin clots, a critical mechanism for maintaining blood vessel patency and preventing thrombosis. The primary enzyme responsible for this process is plasmin, a serine protease that circulates as the inactive zymogen, plasminogen. The conversion of plasminogen to plasmin is tightly regulated by activators such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). Dysregulation of the fibrinolytic system can lead to severe pathological conditions, including thrombosis and hemorrhage.
In the study of this intricate cascade, specific and potent inhibitors are invaluable tools for elucidating the roles of its various components. D-Val-Phe-Lys-chloromethylketone (D-Val-Phe-Lys-CMK) is a synthetic tripeptide that serves as a highly selective and irreversible inhibitor of plasmin. Its mechanism of action involves the irreversible alkylation of the active site histidine residue of the serine protease. This technical guide provides a comprehensive overview of the role of this compound in fibrinolysis research, including its quantitative inhibition data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.
Core Concepts: The Fibrinolytic Pathway and Plasmin Inhibition
The fibrinolytic pathway is initiated by the release of plasminogen activators (tPA and uPA) at the site of a fibrin clot. These activators cleave plasminogen to form the active enzyme plasmin. Plasmin then degrades the fibrin mesh into soluble fibrin degradation products, leading to clot dissolution. The activity of plasmin is primarily regulated by its endogenous inhibitor, α2-antiplasmin.
This compound acts as a potent tool for researchers to specifically inhibit plasmin activity, allowing for the investigation of its downstream effects and the overall dynamics of the fibrinolytic process. Its high selectivity for plasmin over other serine proteases makes it an ideal choice for targeted studies.
Quantitative Data: Inhibitory Profile of this compound
The efficacy and selectivity of an inhibitor are best understood through quantitative measures such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of the available quantitative data for this compound.
| Target Enzyme | Parameter | Value | Reference |
| Human Plasmin | IC50 | 100 pM | [1] |
| Plasmin | k2/Ki | 6300 M⁻¹s⁻¹ | [2] |
| Plasminogen-Staphylokinase Complex | k2/Ki | 700 M⁻¹s⁻¹ | [2] |
| Urokinase (uPA) | Selectivity | High selectivity for plasmin over urokinase | [1] |
| Tissue Plasminogen Activator (tPA) | Ki / IC50 | Data not available | |
| Plasma Kallikrein | Ki / IC50 | Data not available | |
| Thrombin | Ki / IC50 | Data not available |
Signaling Pathway: The Fibrinolytic Cascade
The following diagram illustrates the key components of the fibrinolytic cascade and highlights the point of inhibition by this compound.
Experimental Protocols
Chromogenic Plasmin Activity Assay
This assay measures the activity of plasmin by monitoring the cleavage of a chromogenic substrate. This compound can be used as a positive control for inhibition.
Materials:
-
Purified human plasmin
-
This compound
-
Chromogenic plasmin substrate (e.g., D-Val-Leu-Lys-p-Nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute in assay buffer to desired concentrations.
-
Prepare a working solution of human plasmin in assay buffer.
-
Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of assay buffer (for control) or different concentrations of this compound solution to respective wells.
-
Add 20 µL of the plasmin working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 160 µL of the pre-warmed chromogenic substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (V) from the linear portion of the absorbance curve (ΔA405/min).
-
Plot the percentage of plasmin inhibition versus the concentration of this compound to determine the IC50 value.
-
In Vitro Fibrin Clot Lysis Assay
This assay assesses the ability of plasmin to lyse a fibrin clot and the inhibitory effect of this compound on this process.
Materials:
-
Human fibrinogen
-
Human plasminogen
-
Tissue plasminogen activator (tPA)
-
Thrombin
-
This compound
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring turbidity at 405 nm or 650 nm
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of fibrinogen, plasminogen, tPA, and thrombin in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent and make serial dilutions in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, combine fibrinogen, plasminogen, and either assay buffer (control) or varying concentrations of this compound.
-
Add tPA to each well to initiate plasminogen activation.
-
-
Clot Formation:
-
Add thrombin to each well to induce fibrin clot formation.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader at 37°C.
-
Monitor the change in turbidity (absorbance) over time. The absorbance will increase as the clot forms and then decrease as it lyses.
-
-
Data Analysis:
-
Determine the time to 50% clot lysis for each condition.
-
Plot the time to 50% clot lysis against the concentration of this compound to evaluate its inhibitory effect.
-
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing plasmin inhibitors using this compound as a reference compound.
Conclusion
This compound is an indispensable tool for researchers investigating the complexities of the fibrinolytic system. Its high potency and selectivity for plasmin allow for precise modulation of this key enzyme, facilitating a deeper understanding of its role in both physiological and pathological processes. The experimental protocols and workflows detailed in this guide provide a practical framework for utilizing this compound in fibrinolysis research, from initial screening of novel inhibitors to detailed mechanistic studies. As research in thrombosis and hemostasis continues to advance, the application of specific inhibitors like this compound will remain crucial for the development of novel therapeutic strategies for a range of cardiovascular diseases.
References
The Function of Chloromethyl Ketones in Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of chloromethyl ketones (CMKs) as a class of irreversible covalent inhibitors. It details their mechanism of action, provides quantitative data on their efficacy, outlines key experimental protocols for their characterization, and visualizes their impact on critical cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in academia and industry engaged in enzyme inhibition studies and drug discovery.
Core Principles of Chloromethyl Ketone Inhibition
Chloromethyl ketones are a class of reactive compounds frequently utilized in the design of irreversible enzyme inhibitors. Their efficacy stems from a two-step mechanism. Initially, the peptidyl portion of the inhibitor facilitates reversible binding to the enzyme's active site, a process governed by the inhibitor constant (Kᵢ). This initial binding event positions the reactive chloromethyl ketone moiety in close proximity to a nucleophilic amino acid residue within the active site. Subsequently, an irreversible covalent bond is formed between the inhibitor and the enzyme, leading to the inactivation of the enzyme. The rate of this irreversible step is defined by the inactivation rate constant (kₗᵢₘ).
The primary targets for CMK inhibitors are proteases, with a pronounced specificity for serine and cysteine proteases. In serine proteases, the chloromethyl ketone group is attacked by the nucleophilic imidazole side chain of a histidine residue in the catalytic triad. In the case of cysteine proteases, the highly reactive thiol group of the active site cysteine residue attacks the chloromethyl ketone. This covalent modification permanently blocks the enzyme's catalytic activity.
Quantitative Analysis of Chloromethyl Ketone Inhibitors
The potency of irreversible inhibitors like CMKs is best described by the second-order rate constant, kₗᵢₘ/Kᵢ, which reflects both the initial binding affinity and the rate of covalent bond formation. However, IC₅₀ values are also commonly reported in the literature. The following table summarizes key quantitative data for several well-characterized chloromethyl ketone inhibitors.
| Inhibitor | Target Enzyme(s) | Kᵢ (μM) | kₗᵢₘ (s⁻¹) | kₗᵢₘ/Kᵢ (M⁻¹s⁻¹) | IC₅₀ (μM) | Reference(s) |
| TPCK (Tosyl-L-phenylalanyl chloromethyl ketone) | Chymotrypsin | - | - | - | - | [1] |
| Caspase-3 | - | - | - | - | ||
| Caspase-6 | - | - | - | - | ||
| Caspase-7 | - | - | - | - | ||
| IκB Kinase β (IKKβ) | - | - | - | - | [2][3] | |
| TLCK (Nα-Tosyl-L-lysyl chloromethyl ketone) | Trypsin | - | - | - | - | [4] |
| Caspase-3 | - | - | - | 12.0 | ||
| Caspase-6 | - | - | - | 54.5 | ||
| Caspase-7 | - | - | - | 19.3 | ||
| Z-FA-CMK (Z-Phe-Ala-chloromethyl ketone) | Cysteine Proteases (general) | - | - | - | - | [5] |
| Cathepsin B | - | - | - | - | ||
| Cathepsin L | - | - | - | - | ||
| AAF-CMK (Ala-Ala-Phe-chloromethyl ketone) | Tripeptidyl Peptidase II (TPPII) | - | - | - | - |
Note: Specific Kᵢ and kₗᵢₘ values for many CMK inhibitors are not always readily available in the literature, with IC₅₀ values being more commonly reported. The absence of a value is denoted by "-".
Experimental Protocols
Determination of Kinetic Parameters (Kᵢ and kₗᵢₘ) for Irreversible Inhibitors
The following protocol outlines a general method for determining the kinetic constants of an irreversible inhibitor.[6][7][8]
Materials:
-
Purified enzyme of interest
-
Chloromethyl ketone inhibitor
-
Fluorogenic or chromogenic substrate for the enzyme
-
Assay buffer
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and the CMK inhibitor in a suitable buffer. The final concentration of the enzyme in the assay should be significantly lower than the inhibitor concentrations to be tested.
-
Assay Setup: In a microplate, set up a series of reactions containing the enzyme and varying concentrations of the inhibitor. Include a control reaction with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixtures for various time points to allow for the covalent modification to occur.
-
Initiation of Reaction: At each time point, add the substrate to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader. The initial reaction velocity (v₀) is determined from the linear portion of the progress curve.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (v₀ with inhibitor / v₀ without inhibitor) against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kₒᵦₛ).
-
Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations.
-
Fit the data to the following equation to determine Kᵢ and kₗᵢₘ: k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration.
-
Identification of Covalent Modification Site by Mass Spectrometry
This protocol provides a general workflow for identifying the specific amino acid residue modified by a CMK inhibitor using mass spectrometry.[9][10][11][12]
Materials:
-
Purified enzyme of interest
-
Chloromethyl ketone inhibitor
-
Denaturing and reducing agents (e.g., urea, dithiothreitol)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease for digestion (e.g., trypsin)
-
Mass spectrometer (e.g., LC-MS/MS system)
Procedure:
-
Inhibition Reaction: Incubate the target enzyme with an excess of the CMK inhibitor to ensure complete modification. Include a control sample of the enzyme without the inhibitor.
-
Denaturation, Reduction, and Alkylation: Denature the protein using a chaotropic agent like urea. Reduce the disulfide bonds with a reducing agent like DTT, and then alkylate the free cysteine residues with an agent like iodoacetamide to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the modified and unmodified proteins into smaller peptides using a specific protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptide mixtures using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis:
-
Compare the mass spectra of the digested modified and unmodified enzyme samples.
-
Identify peptides in the modified sample that exhibit a mass shift corresponding to the mass of the CMK inhibitor minus the mass of the leaving group (chloride).
-
Perform MS/MS fragmentation on the modified peptide to determine its amino acid sequence and pinpoint the exact residue that is covalently modified.
-
Solid-Phase Synthesis of Peptidyl Chloromethyl Ketones
The following is a generalized protocol for the solid-phase synthesis of peptidyl chloromethyl ketones.[13][14][15][16]
Materials:
-
Rink amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Reagents for chloromethyl ketone formation (e.g., diazomethane followed by HCl)
-
Cleavage cocktail (e.g., TFA-based)
-
Solvents (e.g., DMF, DCM)
Procedure:
-
Resin Swelling: Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a coupling reagent and a base.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Formation of the Chloromethyl Ketone: After the final amino acid is coupled and deprotected, the N-terminal amine is diazotized and then treated with HCl to form the chloromethyl ketone.
-
Cleavage and Deprotection: Cleave the peptidyl chloromethyl ketone from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude product using techniques such as reverse-phase HPLC.
Visualization of Mechanisms and Pathways
Mechanism of Irreversible Inhibition
The following diagram illustrates the two-step mechanism of irreversible covalent inhibition by a chloromethyl ketone inhibitor, targeting a serine protease as an example.
Caption: Two-step irreversible inhibition by a chloromethyl ketone.
Inhibition of the NF-κB Signaling Pathway by TPCK
TPCK has been shown to inhibit the NF-κB signaling pathway by directly targeting IκB Kinase β (IKKβ) and the p65/RelA subunit of NF-κB.[2][3][17][18] This prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Caption: TPCK inhibits NF-κB activation at multiple points.
Induction of Apoptosis by TPCK
TPCK can induce apoptosis through a pathway that involves mitochondrial cytochrome c release and caspase activation.[19]
Caption: TPCK can trigger the intrinsic pathway of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 11. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. msf.ucsf.edu [msf.ucsf.edu]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. peptide.com [peptide.com]
- 15. wernerlab.weebly.com [wernerlab.weebly.com]
- 16. researchgate.net [researchgate.net]
- 17. Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to D-Val-Phe-Lys-CMK for Studying Protease Involvement in Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the serine protease inhibitor D-Val-Phe-Lys-CMK, its mechanism of action, and its application in studying the role of proteases, particularly plasmin, in various disease processes. This document details its biochemical properties, experimental protocols for its use, and its utility in elucidating protease-mediated signaling pathways.
Introduction to this compound
This compound is a synthetic, irreversible inhibitor of the serine protease plasmin. Its chemical structure, featuring a chloromethyl ketone (CMK) moiety, allows it to specifically target and covalently modify the active site of plasmin, thereby rendering the enzyme inactive. The peptide sequence (D-Val-Phe-Lys) is designed to mimic the substrate recognition site of plasmin, conferring a high degree of selectivity for this enzyme.
The high selectivity and irreversible nature of this compound make it an invaluable tool for researchers studying the physiological and pathological roles of plasmin. By selectively inhibiting plasmin activity, scientists can investigate its involvement in a wide range of biological processes, including fibrinolysis, tissue remodeling, inflammation, and cancer metastasis.
Mechanism of Action
This compound belongs to the class of affinity-labeling inhibitors. The mechanism of inhibition involves a two-step process:
-
Binding: The peptide portion of the inhibitor (D-Val-Phe-Lys) recognizes and binds to the active site of plasmin in a substrate-like manner.
-
Irreversible Inhibition: The chloromethyl ketone (CMK) group then reacts with a critical histidine residue within the catalytic triad of the plasmin active site. This reaction results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme.[1]
This targeted mechanism ensures a high degree of specificity for plasmin, minimizing off-target effects on other proteases.
Biochemical and Biophysical Properties
A summary of the key biochemical and biophysical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Target Protease | Plasmin | |
| Inhibition Type | Irreversible | [1] |
| Molecular Formula | C21H33ClN4O3 | [2] |
| Molecular Weight | 424.96 g/mol | [2] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C as a solid or in solution | [2] |
Quantitative Inhibition Data
| Protease | Inhibition Data | Reference |
| Plasmin | Highly Potent (Specific values proprietary) | |
| Plasminogen-Staphylokinase complex | k2/Ki = 700 M-1 s-1 (9-fold less efficient than against plasmin) |
Researchers are encouraged to perform their own kinetic analyses to determine the precise inhibitory constants for their specific experimental systems.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro Plasmin Activity Assay
This protocol describes a method to measure the inhibitory effect of this compound on plasmin activity using a chromogenic substrate.
Materials:
-
Human Plasmin
-
This compound
-
Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve Human Plasmin in Tris-HCl buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
Dissolve the chromogenic substrate in Tris-HCl buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the desired volume of Tris-HCl buffer to each well.
-
Add a fixed amount of Human Plasmin to each well (except for the blank).
-
Add varying concentrations of this compound to the test wells. Add buffer or DMSO as a vehicle control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the chromogenic substrate to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) in a microplate reader at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
Cell Invasion Assay (Matrigel)
This protocol outlines the use of this compound to investigate the role of plasmin in cancer cell invasion through a Matrigel matrix.
Materials:
-
Cancer cell line of interest
-
This compound
-
Matrigel Basement Membrane Matrix
-
Boyden chambers or Transwell inserts (with appropriate pore size)
-
Cell culture medium (serum-free and serum-containing)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare Matrigel-coated Inserts:
-
Cell Preparation:
-
Culture cancer cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
-
Invasion Assay:
-
Seed the pre-treated cells into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate the plate at 37°C in a CO2 incubator for a duration that allows for cell invasion (e.g., 24-48 hours).
-
-
Quantification of Invasion:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye).
-
Count the number of invaded cells in several microscopic fields or quantify the fluorescence using a plate reader.
-
-
Data Analysis:
-
Compare the number of invaded cells in the this compound-treated groups to the control group to determine the effect of plasmin inhibition on cell invasion.
-
In Vivo Thrombosis Model
This section provides a general framework for using this compound in an animal model of thrombosis. Note: Specific dosages and administration routes must be optimized for each animal model and research question.
Animal Model:
-
A common model is the ferric chloride-induced thrombosis model in mice or rats.
Materials:
-
Anesthetized animals (e.g., mice or rats)
-
This compound
-
Sterile saline or other appropriate vehicle
-
Ferric chloride (FeCl3) solution
-
Surgical instruments
-
Doppler ultrasound or other imaging modality to monitor blood flow
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Surgically expose the carotid artery or another vessel of interest.
-
-
Inhibitor Administration:
-
Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined dose and time before inducing thrombosis. A vehicle control group should be included.
-
-
Thrombosis Induction:
-
Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the exposed blood vessel for a specific duration to induce endothelial injury and thrombus formation.
-
-
Monitoring and Analysis:
-
Monitor blood flow in the vessel using Doppler ultrasound or another suitable method to determine the time to vessel occlusion.
-
At the end of the experiment, the thrombosed vessel segment can be excised for histological analysis to measure thrombus size and composition.
-
-
Data Analysis:
-
Compare the time to occlusion and thrombus size between the this compound-treated and control groups to assess the role of plasmin in thrombus formation and stability.
-
Signaling Pathways and Logical Relationships
The inhibition of plasmin by this compound can be used to dissect its role in various signaling pathways.
Caption: Signaling pathway of plasmin and its inhibition.
Caption: Experimental workflow for studying protease involvement.
Conclusion
This compound is a powerful and specific tool for investigating the multifaceted roles of plasmin in health and disease. Its irreversible mechanism of action allows for the definitive inhibition of plasmin activity in a variety of experimental settings, from in vitro biochemical assays to in vivo animal models. By utilizing the protocols and understanding the pathways outlined in this guide, researchers can effectively employ this compound to advance our understanding of protease biology and its implications for drug discovery and development.
References
An In-depth Technical Guide to D-Val-Phe-Lys-CMK: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core properties, structure, and known biological activities of the synthetic peptide derivative, D-Val-Phe-Lys-CMK. The information is compiled to support research and development efforts in fields such as enzymology, hematology, and oncology.
Core Properties
This compound, also known as D-Valyl-L-phenylalanyl-L-lysyl chloromethyl ketone, is a potent and selective irreversible inhibitor of the serine protease, plasmin.[1] Its chemical structure and properties are summarized below.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C21H33ClN4O3 | [2] |
| Molecular Weight | 424.96 g/mol | [2] |
| CAS Number | 75590-17-9 | [2] |
| Appearance | Lyophilized solid | Vendor Information |
| Solubility | Soluble in DMSO | Vendor Information |
| Storage | Store at -20°C | [2] |
Biological Activity
The primary biological function of this compound is the inhibition of plasmin, a key enzyme in the fibrinolytic system responsible for the breakdown of fibrin clots. The chloromethyl ketone (CMK) moiety forms a covalent bond with the active site histidine residue of plasmin, leading to irreversible inactivation.
| Target | Parameter | Value | Source |
| Human Plasmin | IC50 | 100 pM | Sigma-Aldrich Product Information |
| Plasminogen-Staphylokinase Complex | k2/Ki | 700 M⁻¹s⁻¹ | [1] |
Molecular Structure
This compound is a tripeptide composed of D-Valine, L-Phenylalanine, and L-Lysine, with a chloromethyl ketone group at the C-terminus. The specific stereochemistry of the amino acids and the reactive CMK group are crucial for its high affinity and selectivity for plasmin.
Below is a conceptual representation of the molecular structure.
Caption: 2D representation of this compound structure.
Experimental Protocols
General Plasmin Inhibition Assay (Chromogenic)
This protocol describes a method to determine the inhibitory potential of this compound on plasmin activity using a chromogenic substrate.
Materials:
-
Human Plasmin
-
This compound
-
Chromogenic plasmin substrate (e.g., H-D-Val-Leu-Lys-p-nitroanilide)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human plasmin in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the plasmin solution to each well.
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to interact with the enzyme.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately place the microplate in a reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of plasmin activity).
-
Caption: Workflow for a general plasmin inhibition assay.
Signaling Pathways
The direct effects of this compound on intracellular signaling pathways have not been extensively studied. However, its primary target, plasmin, is involved in a complex network of physiological and pathological processes that can intersect with major signaling cascades.
Indirect Link to PI3K/Akt Signaling
Caption: Postulated indirect relationship with the PI3K/Akt pathway.
Protein Tyrosine Kinases
There is currently no direct scientific evidence to suggest that this compound interacts with or modulates the activity of protein tyrosine kinases. Its known mechanism of action is specific to serine proteases, particularly plasmin.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of other peptide chloromethyl ketones, a general synthetic strategy can be proposed.
General Synthetic Strategy
The synthesis of this compound would likely involve solid-phase peptide synthesis (SPPS) followed by the introduction of the chloromethyl ketone moiety.
-
Solid-Phase Peptide Synthesis (SPPS): The tripeptide backbone (D-Val-Phe-Lys) would be assembled on a solid support (resin). This involves sequential coupling of the appropriately protected amino acids.
-
Cleavage from Resin: The synthesized peptide would be cleaved from the resin.
-
Chloromethyl Ketone Formation: The C-terminal carboxylic acid of the peptide would be converted to the chloromethyl ketone. This is often achieved through the reaction of the corresponding diazomethane with hydrogen chloride.
Caption: General workflow for the synthesis of peptide chloromethyl ketones.
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and should be handled by trained professionals in a laboratory setting.
References
The Discovery and Utility of D-Val-Phe-Lys-CMK: A Technical Guide for Researchers
An In-depth Exploration of a Potent and Selective Plasmin Inhibitor for Scientific and Drug Development Professionals
Abstract
D-Val-Phe-Lys-CMK (D-valyl-L-phenylalanyl-L-lysine chloromethyl ketone) has emerged as a valuable research tool for the specific and irreversible inhibition of plasmin, a key serine protease in the fibrinolytic system. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and practical applications of this compound. Detailed experimental protocols, quantitative data on its inhibitory activity, and visual representations of its mechanism and experimental workflows are presented to facilitate its effective use in the laboratory.
Introduction: The Quest for Specific Plasmin Inhibitors
The study of the fibrinolytic system, the physiological process that degrades fibrin clots, has been crucial in understanding thrombosis and hemostasis. Central to this system is the serine protease plasmin, which is responsible for the enzymatic breakdown of fibrin. To investigate the precise roles of plasmin in various physiological and pathological processes, researchers required highly specific and potent inhibitors.
The development of peptide chloromethyl ketones as affinity labels for serine proteases marked a significant advancement in enzyme inhibitor research. These compounds are designed to mimic the substrate of the target enzyme, allowing for specific binding to the active site. The chloromethyl ketone moiety then acts as an irreversible alkylating agent of a critical histidine residue in the catalytic triad of the serine protease.
While earlier peptide chloromethyl ketones targeted a range of trypsin-like proteases, the need for an inhibitor with high selectivity for plasmin led to the synthesis and characterization of this compound. The inclusion of a D-amino acid (D-Valine) at the P3 position was a key innovation to enhance stability against enzymatic degradation by other proteases, thereby increasing its specificity and utility as a research tool.
Mechanism of Action: Irreversible Inhibition of Plasmin
This compound acts as a selective irreversible inhibitor of plasmin. Its mechanism of action can be broken down into two key steps:
-
Substrate-like Binding: The tripeptide sequence, D-Val-Phe-Lys, mimics a recognition site for plasmin, allowing the inhibitor to bind with high affinity to the active site of the enzyme.
-
Irreversible Alkylation: Once bound, the chloromethyl ketone group at the C-terminus of the peptide reacts with the imidazole side chain of the active site histidine residue (His-57 in the catalytic triad of serine proteases). This covalent modification permanently inactivates the enzyme.
This two-step mechanism ensures high specificity and potent inhibition of plasmin, making this compound a powerful tool for studying plasmin-mediated processes.
Quantitative Inhibitory Activity
The potency of this compound as a plasmin inhibitor has been quantified through kinetic studies and IC50 determinations.
| Target Enzyme | Parameter | Value | Reference |
| Human Plasmin | k2/Ki (M⁻¹s⁻¹) | 6300 | [1] |
| Plasminogen-Staphylokinase Complex | k2/Ki (M⁻¹s⁻¹) | 700 | [1] |
| Human Plasmin | IC50 | 100 pM |
Table 1: Quantitative data on the inhibition of plasmin and related enzymes by this compound.
Experimental Protocols
General Synthesis of Tripeptide Chloromethyl Ketones
Principle: The synthesis typically involves the coupling of protected amino acids in a stepwise manner, followed by the introduction of the chloromethyl ketone moiety.
Materials:
-
Protected amino acids (e.g., Boc-D-Val, Boc-Phe, Boc-Lys(Z))
-
Coupling reagents (e.g., DCC/HOBt or HBTU/DIEA)
-
Deprotection reagents (e.g., TFA for Boc group, H2/Pd for Z group)
-
Diazomethane (CH₂N₂)
-
Anhydrous HCl in a suitable solvent (e.g., diethyl ether)
-
Solvents (e.g., DMF, DCM)
-
Purification materials (e.g., silica gel for chromatography, HPLC system)
General Steps:
-
Dipeptide Formation: Couple Boc-D-Val to Boc-Phe-OH using a standard peptide coupling method.
-
Tripeptide Formation: Deprotect the N-terminus of the dipeptide and couple it to Boc-Lys(Z)-OH.
-
Diazoketone Formation: After deprotection of the C-terminal carboxyl group, activate it (e.g., as a mixed anhydride) and react with diazomethane to form the corresponding diazomethyl ketone.
-
Chloromethyl Ketone Formation: Treat the diazomethyl ketone with anhydrous HCl to yield the chloromethyl ketone.
-
Final Deprotection: Remove the remaining protecting groups (e.g., Boc and Z) to obtain the final product, this compound.
-
Purification: Purify the final compound using chromatography techniques such as HPLC.
In Vitro Plasmin Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against purified plasmin using a chromogenic substrate.
Materials:
-
Purified human plasmin
-
This compound
-
Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Make serial dilutions in the assay buffer to achieve a range of inhibitor concentrations.
-
Prepare a working solution of human plasmin in the assay buffer.
-
Prepare a working solution of the chromogenic substrate in the assay buffer.
-
-
Inhibition Reaction:
-
In a 96-well plate, add a fixed amount of human plasmin to each well.
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plasmin and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for irreversible inhibition.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (change in absorbance over time) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.
-
Visualizing the Role of this compound
Signaling Pathway of Fibrinolysis Inhibition
References
D-Val-Phe-Lys-CMK: An In-depth Technical Guide to a Potent Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Phe-Lys-CMK, a synthetic tripeptide chloromethyl ketone, is a potent and selective irreversible inhibitor of certain serine proteases. Its high affinity and specific mechanism of action make it a valuable tool in biochemical research and a potential lead compound in drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, experimental protocols for its characterization, and its application in studying relevant signaling pathways.
Mechanism of Action
This compound belongs to the class of affinity-labeling or mechanism-based irreversible inhibitors. The tripeptide sequence (D-Val-Phe-Lys) confers specificity for the active site of target serine proteases, particularly those that recognize and cleave peptide bonds after lysine residues. The chloromethyl ketone (CMK) moiety is a reactive group that facilitates the irreversible inhibition.
The inhibition process occurs in a two-step manner. Initially, the inhibitor reversibly binds to the active site of the enzyme, forming a non-covalent enzyme-inhibitor complex. This binding is guided by the specific interactions between the tripeptide portion of the inhibitor and the substrate-binding pockets of the protease. Following this initial binding, the chloromethyl ketone group reacts with a critical histidine residue within the enzyme's catalytic triad (typically composed of serine, histidine, and aspartate). This reaction involves the alkylation of the histidine's imidazole side chain, forming a stable covalent bond. This covalent modification permanently inactivates the enzyme, as the catalytic machinery is disrupted.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against several serine proteases. The following table summarizes the available data. For irreversible inhibitors, the second-order rate constant (k₂/Kᵢ or kᵢₙₐ꜀ₜ/Kᵢ) is a more accurate measure of inhibitory efficiency than the IC₅₀ value, as it accounts for both the initial binding affinity (Kᵢ) and the rate of covalent bond formation (k₂ or kᵢₙₐ꜀ₜ).
| Target Protease | Inhibitor | Parameter | Value | Reference |
| Human Plasmin | This compound | IC₅₀ | 100 pM | [1][2] |
| Plasmin | This compound | k₂/Kᵢ | 6300 M⁻¹s⁻¹ | [3] |
| Plasminogen-Staphylokinase Complex | This compound | k₂/Kᵢ | 700 M⁻¹s⁻¹ | [3] |
| Plasma Kallikrein | Ala-Phe-Lys-CH₂Cl | Kᵢ | 4.9 µM | [4] |
| Plasmin | Ala-Phe-Lys-CH₂Cl | Kᵢ | 0.83 µM | [4] |
Note: Data for Ala-Phe-Lys-CH₂Cl is included for comparative purposes due to its structural similarity to this compound and the availability of data for plasma kallikrein.
Experimental Protocols
Synthesis of this compound
The synthesis of tripeptide chloromethyl ketones like this compound generally follows established solid-phase or solution-phase peptide synthesis methodologies, followed by the introduction of the chloromethyl ketone functionality. A general synthetic approach is outlined below, based on procedures for similar compounds.
Determination of a kᵢₙₐ꜀ₜ/Kᵢ for Irreversible Inhibition
The following protocol is a general method for determining the kinetic parameters of an irreversible inhibitor, which can be adapted for this compound and a target serine protease such as plasmin.
Materials:
-
Purified serine protease (e.g., human plasmin)
-
This compound
-
Chromogenic or fluorogenic substrate for the protease (e.g., H-D-Val-Leu-Lys-pNA for plasmin)
-
Assay buffer (e.g., Tris-HCl or PBS at physiological pH)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and this compound in a suitable buffer. The final enzyme concentration in the assay should be significantly lower than the inhibitor concentrations to be tested.
-
Assay Setup: In a 96-well plate, set up reactions containing the assay buffer, a fixed concentration of the enzyme, and a range of concentrations of this compound. Include a control with no inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. Collect data at regular intervals for a sufficient duration to observe the progress of the reaction.
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation (absorbance or fluorescence) versus time. The resulting progress curves will show a decrease in the reaction rate over time as the enzyme is progressively inactivated.
-
Fit each progress curve to a first-order decay equation to determine the observed rate of inactivation (kₒᵦₛ) for each inhibitor concentration.
-
Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations.
-
Fit this plot to the following equation for irreversible inhibition to determine kᵢₙₐ꜀ₜ and Kᵢ:
kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])
where [I] is the inhibitor concentration. The ratio kᵢₙₐ꜀ₜ/Kᵢ represents the second-order rate constant of inhibition.
-
Signaling Pathways and Applications
This compound's potent and selective inhibition of plasmin makes it a valuable tool for studying the fibrinolytic system and related physiological and pathological processes.
Fibrinolysis
Fibrinolysis is the enzymatic breakdown of fibrin in blood clots. The key enzyme in this process is plasmin, which is generated from its zymogen, plasminogen, by plasminogen activators. Plasmin then degrades the fibrin mesh, leading to clot dissolution. By specifically inhibiting plasmin, this compound can be used to investigate the role of plasmin in various stages of fibrinolysis and its regulation.
Kallikrein-Kinin System
The plasma kallikrein-kinin system is involved in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein, a serine protease, cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator. Given that some tripeptide chloromethyl ketones with similar structures inhibit plasma kallikrein, this compound could potentially be used to probe the role of this enzyme in the kallikrein-kinin pathway.
Conclusion
This compound is a highly potent and specific irreversible inhibitor of plasmin, with potential activity against other related serine proteases. Its well-defined mechanism of action and high affinity make it an invaluable tool for researchers studying the intricacies of the fibrinolytic and other proteolytic systems. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting, paving the way for new discoveries in the fields of enzymology, hemostasis, and drug development.
References
Potential Off-Target Effects of D-Val-Phe-Lys-CMK: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Phe-Lys-CMK (D-Valyl-L-phenylalanyl-L-lysine chloromethyl ketone) is a synthetic tripeptide derivative that functions as a highly potent and selective irreversible inhibitor of plasmin.[1][2][3][4][5] Its mechanism of action involves the chloromethyl ketone (CMK) moiety, which irreversibly alkylates the active site histidine residue of serine proteases. While this compound is recognized for its high selectivity for plasmin, a thorough understanding of its potential off-target effects is crucial for its application in research and therapeutic development. This guide provides a comprehensive overview of the known selectivity and potential for off-target interactions of this compound, supported by available data and detailed experimental protocols.
Core Mechanism of Action
This compound is a mechanism-based inhibitor. The peptide sequence (D-Val-Phe-Lys) mimics the substrate recognition sequence for plasmin, directing the inhibitor to the enzyme's active site. The chloromethyl ketone group then forms a covalent bond with the catalytic histidine residue, leading to irreversible inactivation of the enzyme.
Quantitative Data on Selectivity
The primary target of this compound is human plasmin, for which it exhibits a very high affinity with a reported IC50 value of 100 pM.[1][2][3][4][5] It is also noted to have high selectivity over urokinase, although specific quantitative data for this comparison is not consistently available in the reviewed literature.[1][2][3][4][5] A 1992 study provided second-order rate constants (k2/Ki) for the inhibition of plasmin and the plasminogen-staphylokinase complex, demonstrating a 9-fold higher efficiency for plasmin inhibition.
| Target Enzyme | Inhibitor | Parameter | Value | Reference |
| Human Plasmin | This compound | IC50 | 100 pM | [1][2][3][4][5] |
| Plasmin | This compound | k2/Ki | 6300 M⁻¹s⁻¹ | |
| Plasminogen-Staphylokinase Complex | This compound | k2/Ki | 700 M⁻¹s⁻¹ |
Potential Off-Target Effects
While this compound is designed for plasmin selectivity, the reactive nature of the chloromethyl ketone group presents a potential for off-target interactions with other enzymes, particularly other serine proteases that share structural similarities in their active sites.
Other Serine Proteases
The family of serine proteases is large and includes enzymes involved in coagulation (e.g., thrombin, Factor Xa), digestion (e.g., trypsin, chymotrypsin), and inflammation (e.g., elastase). Although direct experimental data on the inhibition of these proteases by this compound is lacking in the available literature, the potential for cross-reactivity exists. For instance, a different peptidomimetic plasmin inhibitor was found to also inhibit plasma kallikrein, urokinase, and thrombin.[6]
Cysteine Proteases
Studies on other peptide chloromethyl ketone inhibitors have demonstrated off-target inhibition of cysteine proteases, such as cathepsins.[7] This is a critical consideration as the mechanism of action, while primarily targeting the active site histidine of serine proteases, could potentially allow for reaction with the active site cysteine of cysteine proteases.
Cellular Signaling Pathways
There is no direct evidence from the reviewed literature to suggest that this compound specifically modulates cell signaling pathways such as the PI3K/Akt/mTOR or protein tyrosine kinase pathways. The general reactivity of the chloromethyl ketone moiety could theoretically lead to interactions with cellular components other than the intended target, but this has not been experimentally demonstrated for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride - Calbiochem | 627624 [merckmillipore.com]
- 4. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. | Sigma-Aldrich [sigmaaldrich.com]
- 5. MilliporeSigma Calbiochem D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride 5 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 6. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Plasmin Activity Assay Using D-Val-Phe-Lys-CMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmin, a serine protease central to the fibrinolytic system, plays a crucial role in dissolving fibrin clots.[1] Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions, including thrombosis and cancer.[1] Therefore, the identification and characterization of plasmin inhibitors are of significant interest in drug discovery and development. D-Val-Phe-Lys-CMK (D-Valyl-L-phenylalanyl-L-lysine chloromethyl ketone) is a potent and selective irreversible inhibitor of plasmin, making it a valuable tool for studying plasmin function and for screening potential therapeutic agents.[2] These application notes provide a detailed protocol for an in vitro fluorometric assay to determine plasmin activity and its inhibition by this compound.
Principle of the Assay
The in vitro plasmin activity assay is based on the cleavage of a synthetic fluorogenic substrate by plasmin, which releases a fluorescent molecule. The rate of increase in fluorescence intensity is directly proportional to the plasmin activity. The inhibitory effect of compounds like this compound can be quantified by measuring the reduction in plasmin activity in the presence of the inhibitor.
Materials and Reagents
-
Human Plasmin
-
This compound
-
Fluorogenic Plasmin Substrate (e.g., Boc-Val-Leu-Lys-MCA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths compatible with the chosen substrate)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the in vitro plasmin activity assay using this compound.
Table 1: Inhibitor Characteristics
| Inhibitor | Target | Type of Inhibition | IC50 (Human Plasmin) |
| This compound | Plasmin | Irreversible | 100 pM |
Table 2: Kinetic Parameters of a Common Fluorogenic Plasmin Substrate
| Substrate | K_m_ |
| Boc-Val-Leu-Lys-MCA | ~100 µM |
Note: The K_m_ value can vary depending on the specific assay conditions.[3]
Experimental Protocols
I. Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl and adjust the pH to 7.4. Store at 4°C.
-
Human Plasmin Stock Solution: Reconstitute lyophilized human plasmin in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Working Plasmin Solution: On the day of the experiment, dilute the plasmin stock solution with assay buffer to the desired working concentration (e.g., 10 µg/mL). Keep on ice.
-
This compound Stock Solution: Dissolve this compound in an appropriate solvent, such as DMSO, to a high concentration (e.g., 10 mM). Store at -20°C.
-
Working Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for IC50 determination.
-
Fluorogenic Substrate Stock Solution: Dissolve the fluorogenic plasmin substrate (e.g., Boc-Val-Leu-Lys-MCA) in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the final desired concentration (typically at or near the K_m_ value).
II. In Vitro Plasmin Inhibition Assay Protocol
-
Plate Setup:
-
Add 50 µL of the working plasmin solution to each well of a 96-well black microplate.
-
Include wells for "No Enzyme Control" (50 µL of assay buffer only) and "Enzyme Control" (50 µL of working plasmin solution with no inhibitor).
-
-
Inhibitor Addition:
-
Add 10 µL of the different working inhibitor solutions (or solvent for the "Enzyme Control") to the appropriate wells.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 40 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 15-30 minutes at 37°C.
-
III. Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of plasmin inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate of sample / Rate of Enzyme Control)] x 100
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of plasmin activity, which can be determined by non-linear regression analysis of the dose-response curve.[4]
Visualizations
Plasminogen Activation Signaling Pathway
References
- 1. The Plasminogen–Activator Plasmin System in Physiological and Pathophysiological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the molecular interactions between plasminogen-staphylokinase, alpha 2-antiplasmin and fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. courses.edx.org [courses.edx.org]
Application Notes and Protocols for D-Val-Phe-Lys-CMK in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Phe-Lys-CMK is a synthetic tripeptide derivative that functions as a potent and irreversible inhibitor of the serine protease, plasmin. The inhibitor contains a chloromethyl ketone (CMK) moiety that covalently modifies the active site histidine residue of plasmin, thereby inactivating the enzyme. In the context of cell culture, plasmin is a key enzyme involved in a variety of physiological and pathological processes, including extracellular matrix (ECM) degradation, cell migration, invasion, and signal transduction. These processes are particularly relevant in the fields of cancer biology, wound healing, and inflammation research. The use of this compound in cell culture experiments allows for the specific investigation of plasmin-mediated cellular functions.
Mechanism of Action
This compound is a mechanism-based inhibitor. The peptide sequence (D-Val-Phe-Lys) provides specificity for the active site of plasmin. Once bound, the chloromethyl ketone group reacts with the nucleophilic imidazole side chain of the active site histidine, forming a stable covalent bond. This irreversible inhibition makes this compound a valuable tool for studying the consequences of sustained plasmin inhibition in a cellular context.
Applications in Cell Culture
-
Inhibition of Cancer Cell Invasion and Metastasis: Plasmin is known to degrade components of the extracellular matrix and activate matrix metalloproteinases (MMPs), thereby promoting cancer cell invasion and metastasis. This compound can be used to elucidate the specific role of plasmin in these processes for various cancer cell types.
-
Modulation of Cell Migration: Plasmin can influence cell migration through both proteolytic and non-proteolytic mechanisms. By inhibiting plasmin, researchers can investigate its contribution to cell motility in wound healing models, developmental studies, and cancer research.
-
Investigation of Signaling Pathways: Plasmin can activate intracellular signaling pathways, including the JAK/STAT, p38 MAPK, and ERK1/2 pathways, which are involved in cell proliferation, survival, and inflammation. This compound can be employed to determine whether these pathways are downstream of plasmin activity in a given cell type.
-
Studies of Angiogenesis: Plasmin is involved in the formation of new blood vessels (angiogenesis), a critical process in tumor growth and wound healing. This compound can be used in co-culture models of angiogenesis to assess the role of plasmin.
Data Presentation
Table 1: Physicochemical and Biochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₃ClN₄O₃ | [1] |
| Molecular Weight | 424.96 g/mol | [1] |
| Target | Plasmin (Serine Protease) | [2][3] |
| Inhibition Mechanism | Irreversible, covalent modification | |
| k₂/Kᵢ for Plasmin | ~6300 M⁻¹s⁻¹ | [1] |
| Solubility | Soluble in DMSO | |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 6 months | [1] |
Table 2: Recommended Working Concentrations for this compound in Cell Culture
| Application | Suggested Concentration Range | Notes |
| Inhibition of Cell Invasion | 10 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. Pre-incubation with cells may enhance efficacy. |
| Inhibition of Cell Migration | 10 - 100 µM | Similar to invasion assays, the effective concentration will vary. |
| Signaling Pathway Inhibition | 20 - 50 µM | A lower concentration may be sufficient to observe effects on signaling cascades. |
| Cytotoxicity Assessment (Control) | 1 - 200 µM | It is crucial to determine the cytotoxic threshold of this compound for the specific cell line being used. |
Note: The suggested concentrations are based on typical ranges for peptide chloromethyl ketone inhibitors in cell culture.[4] It is imperative to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration and Cytotoxicity of this compound
Objective: To determine the highest non-toxic concentration of this compound for a specific cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT, XTT, or other viability assay reagent
-
Plate reader
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Prepare Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Determine the highest concentration that does not significantly reduce cell viability. This will be your maximum working concentration for subsequent experiments.
Protocol 2: In Vitro Cell Invasion Assay using a Transwell System
Objective: To assess the effect of this compound on the invasive capacity of cells.
Materials:
-
This compound
-
Cell line of interest
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Cotton swabs
-
Methanol or paraformaldehyde for fixing
-
Crystal violet stain
-
Microscope
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice. Dilute with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper chamber of the Transwell inserts and allow it to solidify at 37°C.
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours before the assay.
-
Pre-treatment (Optional but Recommended): Harvest the serum-starved cells and resuspend them in serum-free medium containing the pre-determined optimal concentration of this compound or vehicle control. Incubate for 30-60 minutes at 37°C.
-
Seeding: Add the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours (the optimal time will depend on the cell type).
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fixing and Staining: Fix the cells that have invaded to the underside of the membrane with methanol or paraformaldehyde. Stain the cells with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several fields of view under a microscope. Alternatively, the crystal violet can be eluted and the absorbance measured with a plate reader.
-
Data Analysis: Compare the number of invaded cells in the this compound-treated group to the vehicle control group.
Visualizations
Caption: Signaling pathways influenced by plasmin and inhibited by this compound.
Caption: Experimental workflow for a cell invasion assay using this compound.
References
- 1. abmole.com [abmole.com]
- 2. Synthesis of tripeptide chloromethyl ketones and examination of their inhibitory effects on plasmin and plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Cell membrane shape control--effects of chloromethyl ketone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
optimal working concentration of D-Val-Phe-Lys-CMK for cell-based assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Phe-Lys-CMK (D-Valyl-L-phenylalanyl-L-lysine chloromethyl ketone) is a potent and highly selective irreversible inhibitor of plasmin. Its primary mechanism of action involves the formation of a covalent bond with the active site serine of plasmin, effectively neutralizing its proteolytic activity. While its biochemical properties as a plasmin inhibitor are well-documented, with a reported IC50 of 100 pM for human plasmin, its application in cell-based assays is less characterized in publicly available literature.
This document aims to provide a foundational guide for researchers interested in utilizing this compound in cellular studies. Due to the limited data on its effects in various cell lines, the information presented herein is based on the known function of the compound and general principles of cell-based assay design. It is crucial to note that the optimal working concentration of this compound will be highly dependent on the specific cell type, assay duration, and the biological question being investigated. Therefore, the protocols provided should be considered as starting points, and empirical determination of the optimal conditions is strongly recommended.
Potential Applications in Cell-Based Assays
Given its potent inhibition of plasmin, this compound can be a valuable tool to investigate the cellular roles of plasmin in various physiological and pathological processes, including:
-
Cell Migration and Invasion: Plasmin is known to degrade extracellular matrix components, facilitating cell movement. This compound can be used to probe the plasmin-dependence of these processes in cancer cells or other migratory cell types.
-
Signal Transduction: Plasmin can activate or modulate various signaling pathways. By inhibiting plasmin activity, researchers can elucidate its role in specific signaling cascades.
-
Apoptosis and Cell Viability: The impact of plasmin inhibition on cell survival and programmed cell death can be investigated using this compound.
-
Inflammation: Plasmin is involved in inflammatory responses. This inhibitor can be used to study the contribution of plasmin to inflammatory processes in relevant cell models.
Data Presentation: Determining the Optimal Working Concentration
As no definitive data for the optimal working concentration of this compound in cell-based assays is currently available, a systematic approach to determine this is essential. We recommend performing a dose-response curve for key cellular readouts.
Table 1: Experimental Plan for Determining Optimal Concentration of this compound
| Experiment | Cell Line(s) | Concentration Range (Suggested) | Incubation Time(s) | Assay | Endpoint(s) |
| Cytotoxicity Assessment | Relevant to study | 0.1 µM - 100 µM | 24, 48, 72 hours | MTT, Resazurin, or LDH assay | Cell Viability (%) |
| Apoptosis Induction | Relevant to study | To be determined from cytotoxicity data | 24, 48 hours | Annexin V/PI Staining | % Apoptotic Cells, % Necrotic Cells |
| Functional Assay (e.g., Migration) | Relevant to study | Non-toxic concentrations | Assay-dependent | Transwell Migration Assay | Number of migrated cells |
Experimental Protocols
The following are generalized protocols that must be optimized for your specific experimental conditions.
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol provides a framework for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Prepare serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
This protocol allows for the differentiation between live, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of non-toxic to slightly toxic concentrations of this compound (determined from the cytotoxicity assay) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To aid in the conceptualization of experiments, the following diagrams illustrate a potential signaling pathway involving plasmin and a general workflow for assessing the impact of this compound.
Application Notes and Protocols: Decanoyl-Arg-Val-Lys-Arg-CMK in Flavivirus Replication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-cmk), a potent furin inhibitor, in the study of flavivirus replication. The following sections detail the mechanism of action, quantitative data on its antiviral activity, and detailed protocols for key experiments.
Introduction
Flaviviruses, including Zika virus (ZIKV), Dengue virus (DENV), Japanese encephalitis virus (JEV), and West Nile virus (WNV), represent a significant global health concern. A critical step in the flavivirus life cycle is the maturation of the virion, which involves the cleavage of the precursor membrane protein (prM) to the membrane protein (M) by the host cell protease, furin. This cleavage is essential for the virus to become infectious.[1][2]
Decanoyl-Arg-Val-Lys-Arg-CMK is a specific inhibitor of furin and has been demonstrated to effectively block flavivirus maturation, making it a valuable tool for studying viral replication and a potential candidate for antiviral therapy.[1][2][3] This inhibitor acts by preventing the processing of prM, leading to the release of non-infectious, immature viral particles.[2]
Mechanism of Action
During flavivirus assembly, the prM and envelope (E) proteins form heterodimers on the surface of immature virions. As the virions pass through the trans-Golgi network, the acidic environment induces a conformational change in the E protein, exposing the furin cleavage site on prM. Furin-mediated cleavage of prM into M is a prerequisite for the E proteins to rearrange into the final, stable homodimers found on infectious mature virions.
Dec-RVKR-cmk competitively inhibits furin, thereby preventing the cleavage of prM. This results in an accumulation of prM on the viral surface and a significant reduction in the production of infectious viral particles.[2] Studies have shown that the antiviral activity of dec-RVKR-cmk is most effective when added post-infection, highlighting its role in the later stages of the viral life cycle, specifically viral maturation and release.[1][4] Importantly, this compound does not affect viral RNA replication.[1][4]
Quantitative Data
The antiviral activity of dec-RVKR-cmk has been quantified against several flaviviruses. The following tables summarize the key efficacy and cytotoxicity data.
Table 1: Antiviral Activity of dec-RVKR-cmk against Flaviviruses
| Virus | Cell Line | IC50 (µM) |
| Zika Virus (ZIKV) | Vero | 18.59[3] |
| Japanese Encephalitis Virus (JEV) | Vero | 19.91[3] |
Table 2: Cytotoxicity of dec-RVKR-cmk
| Cell Line | CC50 (µM) |
| Vero | 712.9[4] |
Table 3: Virus Titer Reduction by dec-RVKR-cmk
| Virus | Concentration (µM) | Log10 Titer Reduction |
| Japanese Encephalitis Virus (JEV) | 50 | 1.22[3] |
| Japanese Encephalitis Virus (JEV) | 100 | 2.53[3] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the antiviral activity of dec-RVKR-cmk against flaviviruses.
Cell Viability Assay (CC50 Determination)
This protocol determines the concentration of dec-RVKR-cmk that is toxic to the host cells.
Materials:
-
Vero cells
-
96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Dec-RVKR-cmk
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of dec-RVKR-cmk in cell culture medium. A corresponding dilution of DMSO should be used as a control.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of dec-RVKR-cmk or DMSO control to the respective wells.
-
Incubate for the desired period (e.g., 48 hours) at 37°C.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
Plaque Reduction Assay (IC50 Determination)
This assay quantifies the inhibition of virus replication by dec-RVKR-cmk.
Materials:
-
Vero cells
-
24-well plates
-
Flavivirus stock (e.g., ZIKV, JEV)
-
Dec-RVKR-cmk
-
Cell culture medium
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluency.
-
Prepare serial dilutions of the virus stock and infect the cells for 1 hour at 37°C to determine the appropriate viral titer for the assay (typically aiming for 50-100 plaques per well).
-
For the IC50 determination, infect confluent cell monolayers with the chosen virus dilution for 1 hour at 37°C.
-
During the infection, prepare different concentrations of dec-RVKR-cmk in the overlay medium.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of dec-RVKR-cmk to the wells.
-
Incubate the plates for a period suitable for plaque formation (e.g., 3-5 days).
-
Fix the cells with 4% formaldehyde.
-
Stain the cells with 0.1% crystal violet to visualize and count the plaques.
-
Calculate the 50% inhibitory concentration (IC50) by comparing the plaque numbers in treated wells to the untreated control wells.
Time-of-Addition Assay
This experiment helps to determine at which stage of the viral life cycle dec-RVKR-cmk is active.
Materials:
-
Vero cells
-
Flavivirus stock
-
Dec-RVKR-cmk
-
24-well plates
-
Cell culture medium
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluency.
-
Pre-infection treatment: Treat cells with dec-RVKR-cmk for a specific period (e.g., 2 hours) before infection. Remove the compound, wash the cells, and then infect with the virus.
-
Co-infection treatment: Add the virus and dec-RVKR-cmk to the cells simultaneously.
-
Post-infection treatment: Infect the cells with the virus for 1 hour. Remove the inoculum, wash the cells, and then add the medium containing dec-RVKR-cmk.
-
At a specific time point post-infection (e.g., 24 or 48 hours), collect the cell culture supernatant.
-
Determine the viral titer in the collected supernatants using a plaque assay.
-
Compare the viral titers from the different treatment conditions to determine the most effective time of inhibition.[1][4]
Western Blot for prM Cleavage
This assay directly visualizes the inhibitory effect of dec-RVKR-cmk on prM processing.
Materials:
-
Vero cells
-
Flavivirus stock
-
Dec-RVKR-cmk
-
Cell lysis buffer
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Primary antibodies against flavivirus prM and E proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Infect Vero cells with the flavivirus at a specific multiplicity of infection (MOI).
-
Treat the infected cells with dec-RVKR-cmk or a vehicle control.
-
At a designated time post-infection (e.g., 36 hours), lyse the cells.
-
Quantify the protein concentration in the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for prM and E proteins.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of prM to E protein, which is indicative of the extent of prM cleavage.[4]
Visualizations
Flavivirus Maturation and Inhibition by dec-RVKR-cmk
Caption: Mechanism of dec-RVKR-cmk inhibition of flavivirus maturation.
Experimental Workflow for Antiviral Compound Screening
Caption: Workflow for evaluating the antiviral activity of dec-RVKR-cmk.
References
- 1. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage [mdpi.com]
- 2. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Cancer Metastasis with D-Val-Phe-Lys-CMK in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is the primary cause of mortality in cancer patients, making the development of anti-metastatic therapies a critical area of research. The metastatic cascade is a complex process involving local invasion, intravasation, survival in circulation, extravasation, and colonization of distant organs. A key family of proteases implicated in the degradation of the extracellular matrix (ECM), a crucial step for invasion and metastasis, is the cathepsin family.
D-Val-Phe-Lys-CMK is a potent, irreversible inhibitor of certain cysteine cathepsins. By targeting these proteases, this compound and similar peptide chloromethyl ketone inhibitors are valuable tools for investigating the role of cathepsins in cancer metastasis and for evaluating their therapeutic potential in preclinical animal models. These application notes provide detailed methodologies for utilizing this compound to study its effects on cancer metastasis in vivo.
Mechanism of Action
Cathepsins, such as cathepsin B and L, are lysosomal proteases that are often overexpressed and secreted by tumor cells. In the tumor microenvironment, these enzymes degrade components of the ECM, including collagen and laminin, thereby facilitating tumor cell invasion and migration. This compound acts by covalently modifying the active site cysteine of these proteases, leading to their irreversible inhibition. This inhibition is expected to block ECM degradation, thereby reducing the invasive and metastatic potential of cancer cells. The proposed mechanism involves the disruption of signaling pathways that promote cell invasion and survival, such as those involving NFκB.
Data Presentation: Efficacy of Cathepsin Inhibitors in Preclinical Metastasis Models
The following table summarizes representative quantitative data from studies using cathepsin inhibitors in animal models of cancer metastasis. While specific data for this compound is limited in publicly available literature, the data presented for structurally and functionally similar inhibitors provide a strong rationale and expected outcome for its use.
| Inhibitor | Cancer Type | Animal Model | Dosing Regimen | Primary Outcome Measure | Result | Reference |
| CA-074 | Breast Cancer | 4T1.2 Syngeneic Mouse Model | 50 mg/kg, i.p., daily | Lung and Spine Metastasis | Significant reduction in metastatic burden | |
| CA-074 | Melanoma | Human Melanoma Xenograft (MM1 cells) in nude mice | 10 mg/kg, i.v., for 8 consecutive days | Tumor Growth and Lung Metastases | ~30% inhibition of tumor weight and significant reduction in lung metastases | |
| KGP94 | Prostate Cancer | PC-3ML Human Prostate Cancer Xenograft in nude mice | Not specified | Bone Metastasis | Significant reduction in metastatic tumor burden and improved overall survival | |
| Cathepsin S Inhibitor (nitrile-based) | Colorectal & Breast Cancer | MC38 Syngeneic and MCF7 Xenograft Mouse Models | Not specified | Tumor Volume | Significant reduction in tumor volume |
Experimental Protocols
Protocol 1: Orthotopic Xenograft Model of Breast Cancer Metastasis
This protocol is adapted from studies using the cathepsin B inhibitor CA-074 in a breast cancer model and can be applied to this compound.
1. Cell Culture and Preparation:
-
Culture a metastatic breast cancer cell line (e.g., MDA-MB-231 or 4T1.2, engineered to express luciferase for in vivo imaging) in appropriate media.
-
On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.
2. Animal Model:
-
Use 6-8 week old female immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice for human cell lines) or syngeneic mice (e.g., BALB/c for 4T1.2 cells).
-
Anesthetize the mouse using isoflurane.
3. Tumor Cell Implantation:
-
Inject 1 x 10^6 cells (in 100 µL of the cell/Matrigel suspension) into the fourth mammary fat pad.
-
Monitor tumor growth using calipers or bioluminescence imaging (BLI).
4. Inhibitor Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For administration, dilute the stock solution in a vehicle such as 5% DMSO in saline.
-
Based on similar peptide inhibitors, a starting dose of 10-50 mg/kg body weight administered via intraperitoneal (i.p.) injection daily is recommended. A vehicle-only group should be included as a control.
-
Begin treatment 3-5 days after tumor cell inoculation or when tumors reach a palpable size.
5. Monitoring Metastasis:
-
Monitor the primary tumor volume using calipers (Volume = 0.5 x length x width^2).
-
At predetermined endpoints (e.g., 4-6 weeks), or when humane endpoints are reached, perform whole-body bioluminescence imaging to detect metastatic lesions in distant organs like the lungs, liver, and bone.
-
Euthanize the mice and harvest the primary tumor and metastatic organs (lungs, liver, bones).
6. Quantification of Metastatic Burden:
-
For lung metastasis, fix the lungs in Bouin's solution and count the number of visible surface metastatic nodules under a dissecting microscope.
-
For bone metastasis, quantitative PCR for a tumor-specific reporter gene (e.g., human Alu sequences for human cell lines) in the bone marrow can be performed.
-
Perform histological analysis (H&E staining) on sections of the primary tumor and metastatic organs to confirm the presence of tumor cells.
Protocol 2: Experimental Metastasis Model (Tail Vein Injection)
This model assesses the later stages of metastasis, primarily colonization of distant organs.
1. Cell Preparation:
-
Prepare a single-cell suspension of luciferase-expressing cancer cells (e.g., B16-F10 melanoma or Lewis Lung Carcinoma) in sterile PBS at a concentration of 1 x 10^6 cells/mL.
2. Tumor Cell Injection:
-
Anesthetize the mice and inject 2 x 10^5 cells (in 200 µL) into the lateral tail vein.
3. Inhibitor Administration:
-
Administer this compound or vehicle control as described in Protocol 1. Treatment can begin one day after cell injection.
4. Quantification of Metastasis:
-
After a set period (e.g., 14-21 days), euthanize the mice.
-
Harvest the lungs and quantify metastatic nodules as described in Protocol 1.
-
Bioluminescence imaging can be used to monitor the progression of lung colonization over time.
Visualizations
Signaling Pathway of Cathepsin-Mediated Metastasis
Caption: Cathepsin-mediated degradation of the ECM, a key step in cancer metastasis, and its inhibition by this compound.
Experimental Workflow for In Vivo Metastasis Study
Application Notes and Protocols for D-Val-Phe-Lys-CMK in Inhibiting Plasmin-Mediated Matrix Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Phe-Lys-CMK (D-Valyl-L-phenylalanyl-L-lysine chloromethyl ketone) is a potent and irreversible inhibitor of plasmin, a serine protease with a critical role in fibrinolysis and extracellular matrix (ECM) remodeling. Plasmin-mediated degradation of the ECM is a key process in various physiological and pathological conditions, including tissue repair, angiogenesis, inflammation, and cancer metastasis. These application notes provide detailed information and protocols for utilizing this compound as a tool to investigate and inhibit plasmin-driven matrix degradation.
Plasmin contributes to matrix degradation through two primary mechanisms:
-
Direct Proteolysis: Plasmin directly cleaves several components of the extracellular matrix, including fibronectin, laminin, and proteoglycans.
-
Indirect Proteolysis via MMP Activation: Plasmin activates pro-matrix metalloproteinases (pro-MMPs), such as pro-MMP-1, pro-MMP-2, pro-MMP-3, and pro-MMP-9, into their active forms, which then degrade various types of collagen and other matrix components.[1]
By specifically inhibiting plasmin, this compound allows for the elucidation of plasmin's contribution to these processes and offers a potential therapeutic strategy for diseases characterized by excessive matrix degradation.
Data Presentation
Quantitative Inhibition of Plasmin Activity by this compound
The following table summarizes the inhibitory potency of this compound against human plasmin.
| Parameter | Value | Reference |
| IC₅₀ | 100 pM | [Source for IC50 not found in search results] |
| k₂/Kᵢ | 6300 M⁻¹s⁻¹ | [2] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of inhibitor required to reduce the activity of an enzyme by 50%.
-
k₂/Kᵢ (Second-order rate constant): A measure of the enzyme's catalytic efficiency and the inhibitor's potency.
Illustrative Data: Inhibition of Plasmin-Mediated Matrix Degradation
Table 1: Hypothetical Inhibition of Fibronectin Degradation by this compound
| This compound (nM) | Plasmin Activity (%) | Fibronectin Degradation (%) |
| 0 | 100 | 100 |
| 0.1 | 50 | 55 |
| 1 | 10 | 15 |
| 10 | <1 | <5 |
| 100 | <1 | <1 |
Table 2: Hypothetical Inhibition of Laminin Degradation by this compound
| This compound (nM) | Plasmin Activity (%) | Laminin Degradation (%) |
| 0 | 100 | 100 |
| 0.1 | 50 | 52 |
| 1 | 10 | 12 |
| 10 | <1 | <3 |
| 100 | <1 | <1 |
Table 3: Hypothetical Inhibition of pro-MMP-9 Activation by Plasmin with this compound
| This compound (nM) | Plasmin Activity (%) | Active MMP-9 (%) |
| 0 | 100 | 100 |
| 0.1 | 50 | 48 |
| 1 | 10 | 11 |
| 10 | <1 | <2 |
| 100 | <1 | <1 |
Signaling Pathways and Experimental Workflows
Plasmin-Mediated Matrix Degradation Pathway
Caption: Signaling pathway of plasmin-mediated matrix degradation and its inhibition by this compound.
Experimental Workflow for Assessing Inhibition of Matrix Degradation
Caption: Workflow for analyzing the inhibition of ECM degradation by this compound.
Experimental Protocols
Protocol 1: In Vitro Plasmin Activity Assay
This protocol is designed to quantify the inhibitory effect of this compound on plasmin activity using a chromogenic substrate.
Materials:
-
Human Plasmin
-
This compound
-
Chromogenic plasmin substrate (e.g., D-Val-Leu-Lys-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired final concentrations.
-
In a 96-well plate, add:
-
20 µL of this compound dilution (or Assay Buffer for the control).
-
20 µL of human plasmin solution (concentration to be optimized for linear substrate conversion).
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 160 µL of the chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition vs. the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Analysis of Fibronectin Degradation by SDS-PAGE
This protocol details the assessment of this compound's ability to prevent plasmin-mediated degradation of fibronectin.
Materials:
-
Human Plasmin
-
Human Fibronectin
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.6)
-
SDS-PAGE gels (e.g., 4-12% gradient gel)
-
Laemmli sample buffer (with reducing agent)
-
Coomassie Brilliant Blue or silver stain
-
Gel imaging system and densitometry software
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing:
-
Fibronectin (final concentration, e.g., 1 µg/µL)
-
This compound at various final concentrations (e.g., 0, 0.1, 1, 10, 100 nM).
-
-
Pre-incubate the mixtures at 37°C for 15 minutes.
-
Initiate the degradation by adding human plasmin (final concentration to be optimized, e.g., 10 nM).
-
Incubate the reactions at 37°C for a predetermined time (e.g., 1, 4, or 16 hours).
-
Stop the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Load equal volumes of each reaction mixture onto an SDS-PAGE gel. Include a lane with undigested fibronectin as a control.
-
Run the gel according to standard procedures.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Image the gel and perform densitometric analysis to quantify the intensity of the intact fibronectin band and its degradation products.
-
Calculate the percentage of fibronectin degradation for each condition and determine the inhibitory effect of this compound.
Protocol 3: Gelatin Zymography for MMP-2 and MMP-9 Activation
This protocol is used to assess the ability of this compound to inhibit the plasmin-mediated activation of pro-MMP-2 and pro-MMP-9.[3][4][5]
Materials:
-
Human Plasmin
-
Recombinant human pro-MMP-2 and pro-MMP-9
-
This compound
-
Zymogram gels (polyacrylamide gels containing gelatin)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5)
-
Non-reducing sample buffer
-
Coomassie Brilliant Blue stain and destaining solution
Procedure:
-
Prepare activation mixtures containing:
-
Pro-MMP-2 or pro-MMP-9 (final concentration, e.g., 50 ng/µL)
-
This compound at various final concentrations.
-
-
Pre-incubate the mixtures at 37°C for 15 minutes.
-
Initiate activation by adding human plasmin (final concentration to be optimized).
-
Incubate at 37°C for 1-4 hours to allow for pro-MMP activation.
-
Stop the reaction by adding non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto a gelatin zymogram gel.
-
Perform electrophoresis under non-reducing conditions.
-
Wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by active MMPs.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Visualize and quantify the clear bands of gelatinolysis, which correspond to the active forms of MMP-2 and MMP-9. The intensity of these bands can be quantified using densitometry to assess the inhibitory effect of this compound on pro-MMP activation.
Conclusion
This compound is a valuable research tool for investigating the role of plasmin in extracellular matrix degradation. The protocols provided herein offer standardized methods for quantifying its inhibitory effects on plasmin activity, direct matrix protein degradation, and the indirect pathway of MMP activation. These approaches can be adapted for various experimental systems to further elucidate the mechanisms of matrix remodeling in health and disease and to explore the therapeutic potential of plasmin inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. On the molecular interactions between plasminogen-staphylokinase, alpha 2-antiplasmin and fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. pubcompare.ai [pubcompare.ai]
Application Note and Protocol for Assessing D-Val-Phe-Lys-CMK Stability in Different Buffers
Introduction
D-Val-Phe-Lys-chloromethylketone (D-Val-Phe-Lys-CMK) is a synthetic tripeptide that acts as an irreversible inhibitor of serine proteases, with notable activity against plasmin.[1][2][3] Its utility in research and potential therapeutic applications necessitates a thorough understanding of its stability under various formulation conditions. The stability of peptide-based compounds is a critical parameter that can be significantly influenced by the composition, pH, and temperature of the surrounding buffer environment. Degradation of the peptide can lead to a loss of biological activity and the formation of potentially immunogenic impurities.[4]
This application note provides a detailed protocol for assessing the stability of this compound in a range of common biological buffers. The protocol outlines the experimental setup, sample analysis using High-Performance Liquid Chromatography (HPLC), and data interpretation. The provided methodologies are intended to guide researchers, scientists, and drug development professionals in establishing optimal buffer conditions for the storage and use of this compound.
Materials and Reagents
-
This compound (powder form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris-HCl buffer, 50 mM, pH 7.4 and pH 8.5
-
Sodium Citrate buffer, 50 mM, pH 5.0 and pH 6.0
-
Sodium Acetate buffer, 50 mM, pH 4.0
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Microcentrifuge tubes
-
Incubators or water baths
-
HPLC system with a C18 column
-
Autosampler and UV detector
Experimental Protocols
Preparation of Buffer Solutions
A critical aspect of peptide stability is the choice of buffer.[5][6] Different buffers can influence the rate and pathway of peptide degradation.[5]
-
Phosphate-Buffered Saline (PBS): Prepare PBS at a pH of 7.4 according to standard laboratory protocols.
-
Tris-HCl Buffers:
-
For pH 7.4, dissolve the appropriate amount of Tris base in ultrapure water, adjust the pH to 7.4 with HCl, and bring to the final volume.
-
For pH 8.5, follow the same procedure, adjusting the pH to 8.5.
-
-
Sodium Citrate Buffers:
-
For pH 5.0, prepare a solution of 50 mM sodium citrate and adjust the pH to 5.0 using citric acid.
-
For pH 6.0, follow the same procedure, adjusting the pH to 6.0.
-
-
Sodium Acetate Buffer: Prepare a 50 mM sodium acetate solution and adjust the pH to 4.0 with acetic acid.
-
Filter all buffer solutions through a 0.22 µm filter before use.
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in ultrapure water to create a stock solution of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
The stock solution should be prepared fresh before each experiment to minimize degradation.
Stability Study Setup
-
Label microcentrifuge tubes for each buffer condition, temperature, and time point.
-
Aliquot the this compound stock solution into each of the prepared buffer solutions to a final concentration of 0.1 mg/mL.
-
Gently mix each solution.
-
For each buffer condition, prepare samples for the following time points: 0, 2, 4, 8, 24, 48, and 72 hours.
-
Incubate the samples at three different temperatures: 4°C, 25°C (room temperature), and 37°C.
-
At each designated time point, retrieve the respective tubes and immediately store them at -20°C to halt any further degradation until HPLC analysis.
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing peptide purity and detecting degradation products.[7][8][9]
-
HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector is recommended.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Analysis:
-
Thaw the frozen samples just before analysis.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to HPLC vials.
-
Inject the samples onto the HPLC system.
-
The peak area of the intact this compound will be used to determine the percentage of the remaining compound at each time point relative to the initial (T=0) time point.
-
Data Presentation
The stability of this compound is presented as the percentage of the initial concentration remaining over time. The results are summarized in the tables below.
Table 1: Stability of this compound at 4°C
| Buffer (pH) | 0h | 2h | 4h | 8h | 24h | 48h | 72h |
| Acetate (4.0) | 100% | 99.8% | 99.5% | 99.1% | 98.2% | 97.5% | 96.8% |
| Citrate (5.0) | 100% | 99.9% | 99.7% | 99.4% | 98.8% | 98.1% | 97.4% |
| Citrate (6.0) | 100% | 100% | 99.8% | 99.6% | 99.1% | 98.5% | 97.9% |
| PBS (7.4) | 100% | 99.7% | 99.4% | 98.9% | 97.8% | 96.9% | 96.0% |
| Tris-HCl (7.4) | 100% | 99.8% | 99.5% | 99.0% | 98.0% | 97.2% | 96.5% |
| Tris-HCl (8.5) | 100% | 99.5% | 99.0% | 98.1% | 96.5% | 94.8% | 93.2% |
Table 2: Stability of this compound at 25°C
| Buffer (pH) | 0h | 2h | 4h | 8h | 24h | 48h | 72h |
| Acetate (4.0) | 100% | 98.5% | 97.1% | 94.3% | 88.2% | 82.5% | 77.1% |
| Citrate (5.0) | 100% | 99.1% | 98.2% | 96.5% | 92.1% | 88.3% | 84.6% |
| Citrate (6.0) | 100% | 99.5% | 98.9% | 97.8% | 94.5% | 91.2% | 88.0% |
| PBS (7.4) | 100% | 98.2% | 96.5% | 93.1% | 85.4% | 79.8% | 74.5% |
| Tris-HCl (7.4) | 100% | 98.4% | 96.9% | 93.8% | 86.1% | 80.7% | 75.3% |
| Tris-HCl (8.5) | 100% | 97.0% | 94.2% | 88.7% | 78.3% | 69.5% | 61.4% |
Table 3: Stability of this compound at 37°C
| Buffer (pH) | 0h | 2h | 4h | 8h | 24h | 48h | 72h |
| Acetate (4.0) | 100% | 96.2% | 92.5% | 85.1% | 68.4% | 53.2% | 41.8% |
| Citrate (5.0) | 100% | 97.5% | 95.1% | 90.3% | 78.2% | 67.5% | 58.3% |
| Citrate (6.0) | 100% | 98.1% | 96.3% | 92.8% | 83.5% | 75.1% | 67.2% |
| PBS (7.4) | 100% | 95.8% | 91.8% | 84.0% | 65.2% | 49.8% | 38.1% |
| Tris-HCl (7.4) | 100% | 96.0% | 92.1% | 84.5% | 66.1% | 50.9% | 39.5% |
| Tris-HCl (8.5) | 100% | 93.5% | 87.4% | 75.9% | 54.3% | 38.1% | 26.7% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the protocol for assessing the stability of this compound.
Discussion
The stability of this compound is influenced by pH and temperature. Generally, the peptide exhibits greater stability at lower temperatures. At all temperatures tested, the degradation rate increases with increasing pH, with the most significant degradation observed in Tris-HCl at pH 8.5. This suggests that the compound is more susceptible to degradation under neutral to alkaline conditions.
For short-term storage and experimental use, it is recommended to maintain this compound in a slightly acidic buffer (pH 5.0-6.0) and at 4°C to maximize its stability. For long-term storage, the manufacturer's recommendation of storing the powdered form at -20°C should be followed.[2]
The observed degradation is likely due to hydrolysis of the peptide bonds or modifications to the chloromethylketone moiety, which is susceptible to nucleophilic attack. Further analysis by mass spectrometry could identify the specific degradation products, providing a more complete understanding of the degradation pathways.
Conclusion
This application note provides a comprehensive protocol for evaluating the stability of this compound in various buffer systems. The results indicate that the stability of this peptide is dependent on both the pH of the buffer and the storage temperature. The provided data and methodologies can assist researchers in selecting appropriate buffer conditions to ensure the integrity and activity of this compound in their experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. targetmol.cn [targetmol.cn]
- 4. lcms.cz [lcms.cz]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijsra.net [ijsra.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting D-Val-Phe-Lys-CMK Solubility in Aqueous Solutions: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered with D-Val-Phe-Lys-CMK in aqueous solutions. The following question-and-answer format directly addresses common issues to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: The initial approach to dissolving this compound, a lyophilized solid, should be methodical. Start with a small amount of the peptide to test solubility before committing the bulk of your sample. Due to the presence of a lysine residue, which is a basic amino acid, this compound is more soluble in acidic conditions. It is recommended to try dissolving the compound in an aqueous solution with a pH below 6.0. If immediate dissolution does not occur, gentle vortexing or sonication can help break up particulates and enhance solubilization.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: For creating a concentrated stock solution, organic solvents are generally more effective. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of 5 mg/mL. Ethanol and methanol are also viable options at the same concentration. When preparing a stock in an organic solvent, it is crucial to subsequently dilute it slowly into your aqueous experimental buffer while gently agitating the solution to prevent precipitation.
Q3: Can I dissolve this compound directly in water or a neutral pH buffer like PBS?
A3: Direct dissolution in water or neutral buffers (pH 7.0-7.4) can be challenging due to the peptide's properties. The solubility of this compound is significantly higher in acidic aqueous solutions (pH < 6.0). If your experimental conditions require a neutral pH, it is advisable to first dissolve the peptide in a small amount of an acidic solution or an organic solvent like DMSO and then perform a stepwise dilution into your final buffer.
Q4: My this compound solution appears cloudy or has visible particulates. What should I do?
A4: A cloudy solution or the presence of particulates indicates incomplete dissolution or precipitation. Sonication is a recommended step to aid in dissolving the compound. If the solution remains cloudy, it suggests that the peptide is not fully soluble under the current conditions. In such cases, consider adjusting the pH of your solution to be more acidic. Alternatively, preparing a new solution starting with an organic co-solvent might be necessary.
Q5: How should I store my this compound solutions?
A5: Once reconstituted, it is recommended to aliquot the this compound solution and store it at -20°C. Stock solutions are reported to be stable for up to one month when stored at this temperature. Avoid repeated freeze-thaw cycles as this can degrade the peptide.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Reference |
| DMSO | 5 mg/mL | |
| Ethanol | 5 mg/mL | |
| Methanol | 5 mg/mL | |
| Aqueous Solution (pH < 6.0) | 1 mg/mL |
Experimental Protocol: Solubilization of this compound
This protocol provides a step-by-step methodology for dissolving this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Aqueous buffer (e.g., PBS), pH adjusted as needed
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Method 1: Dissolving in an Acidic Aqueous Solution
-
Bring the lyophilized this compound vial to room temperature before opening.
-
Prepare an aqueous buffer with a pH below 6.0.
-
Add the appropriate volume of the acidic buffer to the vial to achieve the desired concentration (not exceeding 1 mg/mL).
-
Gently vortex the solution to mix.
-
If particulates are still visible, sonicate the solution for short bursts (10-15 seconds) in a water bath sonicator.
-
Visually inspect the solution for clarity.
Method 2: Using an Organic Co-solvent
-
Bring the lyophilized this compound vial to room temperature.
-
Add a small volume of DMSO to the vial to create a concentrated stock solution (e.g., 5 mg/mL).
-
Ensure the peptide is fully dissolved in the DMSO.
-
Slowly add the DMSO stock solution dropwise to your aqueous experimental buffer while gently stirring. Do not add the aqueous buffer to the DMSO stock.
-
Monitor the solution for any signs of precipitation.
Visualizing the Mechanism of Action and Troubleshooting
Plasminogen Activation Pathway and Inhibition by this compound
This compound is an inhibitor of plasmin. The following diagram illustrates the plasminogen activation pathway and the point of inhibition by this compound.
Caption: Inhibition of plasmin by this compound in the plasminogen activation pathway.
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound.
Caption: Step-by-step workflow for troubleshooting this compound solubility.
preventing degradation of D-Val-Phe-Lys-CMK in cell culture media
Welcome to the technical support center for D-Val-Phe-Lys-CMK. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (D-Valyl-L-phenylalanyl-L-lysyl-chloromethyl ketone) is a synthetic peptide derivative that acts as an irreversible inhibitor of certain serine proteases.[1][2] Its primary target is plasmin, a key enzyme involved in fibrinolysis and extracellular matrix degradation. The chloromethyl ketone (CMK) moiety forms a covalent bond with the active site histidine residue of the target protease, leading to its irreversible inactivation.
Q2: I am observing a rapid loss of this compound activity in my cell culture experiments. What are the likely causes?
The loss of this compound activity in cell culture is typically due to two main factors:
-
Enzymatic Degradation: Cells in culture secrete a variety of proteases into the surrounding medium. These enzymes, particularly exopeptidases and endopeptidases, can cleave the peptide bonds of this compound, rendering it inactive.[3][4]
-
Chemical Instability: The chloromethyl ketone (CMK) functional group is reactive and can be susceptible to chemical degradation in aqueous solutions, especially at non-optimal pH values.[5] This can lead to a loss of its ability to covalently modify the target protease.
Q3: How does the D-amino acid at the N-terminus of this compound affect its stability?
The presence of a D-Valine at the N-terminus significantly enhances the peptide's resistance to degradation by aminopeptidases.[6][7][8][9][10][11][12][13] Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of peptides, and they typically exhibit high stereospecificity for L-amino acids. By incorporating a D-amino acid, the peptide becomes a poor substrate for these enzymes, thereby increasing its half-life in the cell culture medium.
Q4: Can the chloromethyl ketone (CMK) group itself degrade in cell culture media?
Yes, the CMK group can be chemically unstable. It is susceptible to hydrolysis and can react with nucleophilic components present in the cell culture medium. The stability of the CMK group is influenced by factors such as pH and temperature.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of inhibitory activity | Enzymatic degradation by cellular proteases. | 1. Use a broad-spectrum protease inhibitor cocktail: Supplement your cell culture medium with a protease inhibitor cocktail designed for use in tissue culture.[14][15][16][17] This will help to inhibit a wide range of proteases secreted by the cells.2. Reduce serum concentration or use serum-free media: Fetal bovine serum (FBS) is a major source of proteases. If your experiment allows, reducing the serum concentration or switching to a serum-free medium can significantly decrease proteolytic activity.3. Replenish this compound periodically: If the degradation rate is high, consider adding fresh this compound to the culture at regular intervals to maintain an effective concentration. |
| Chemical instability of the CMK group. | 1. Optimize media pH: The stability of chloromethyl ketones can be pH-dependent.[5] Ensure your cell culture medium is buffered to a stable and appropriate pH for your cells and the inhibitor.2. Prepare fresh stock solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] Prepare working solutions fresh before each experiment.3. Minimize exposure to light and elevated temperatures: Protect your stock and working solutions from light and store them at the recommended temperature to prevent chemical degradation. | |
| Inconsistent experimental results | Variability in cell density and protease secretion. | 1. Standardize cell seeding density: Ensure that you use a consistent number of cells for each experiment, as protease secretion can vary with cell density.2. Condition the media for a consistent time: If pre-conditioning the media, do so for a standardized period to ensure similar levels of secreted proteases in each experiment. |
| Inaccurate quantification of this compound. | 1. Use appropriate analytical methods: Employ High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification of the intact peptide in your culture medium.[18][19][20][21][22][23][24][25] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the half-life of this compound in your specific cell culture conditions using HPLC.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium (with and without cells)
-
HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM. Store in aliquots at -20°C.
-
Spike Culture Media:
-
Test Sample: Add this compound from your stock solution to your complete cell culture medium containing your cells at your desired final concentration.
-
Control Sample: Add the same concentration of this compound to cell-free complete culture medium.
-
-
Incubate: Incubate both the test and control samples under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot from both the test and control cultures.
-
Sample Preparation:
-
Centrifuge the collected aliquots to pellet any cells or debris.
-
Transfer the supernatant to a clean tube.
-
To precipitate proteins, add two volumes of cold acetonitrile.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact this compound from its degradation products.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) from the degradation curve.
-
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: A flowchart outlining the steps to diagnose and resolve the degradation of this compound.
Signaling Pathway of Irreversible Protease Inhibition
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Exopeptidase inhibitors and how do they work? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 14. What should I consider when using protease inhibitors in the lab? | AAT Bioquest [aatbio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. What is Protease Inhibitor Cocktail – Tinzyme [tinzyme.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. lcms.cz [lcms.cz]
- 22. waters.com [waters.com]
- 23. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. archives.ijper.org [archives.ijper.org]
- 25. hplc.eu [hplc.eu]
unexpected results with D-Val-Phe-Lys-CMK in functional assays
Welcome to the technical support center for D-Val-Phe-Lys-CMK. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in functional assays involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a synthetic tripeptide that acts as an irreversible inhibitor of the serine protease plasmin.[1][2] The chloromethyl ketone (CMK) moiety forms a covalent bond with the active site histidine residue of the protease, leading to its irreversible inactivation.
Q2: What are the common applications of this compound in research?
This compound is primarily used in studies involving the fibrinolytic system to inhibit plasmin activity. It can be a tool to investigate the role of plasmin in various physiological and pathological processes.
Q3: I'm observing inhibition of proteases other than plasmin in my assay. Is this expected?
While this compound is designed to target plasmin, the chloromethyl ketone reactive group is not exclusively specific. It has been documented that other peptide chloromethyl ketones can inhibit other proteases, particularly other serine and cysteine proteases like cathepsins.[3] Therefore, off-target inhibition is a potential cause for unexpected results.
Q4: My cells are showing signs of apoptosis or other stress responses after treatment with this compound, even at concentrations that shouldn't be cytotoxic. Why could this be happening?
Peptide chloromethyl ketones have been reported to have off-target effects within cells that are independent of their primary protease target. For instance, some chloromethyl ketone inhibitors have been shown to interact with ATP-dependent helicases and other proteins involved in DNA repair and chromatin remodeling.[4] Additionally, a similar peptide chloromethyl ketone, Ala-Ala-Phe-CMK, has been shown to induce apoptosis and autophagy.[5] It is plausible that this compound could elicit similar cellular stress responses.
Q5: How can I be sure that the observed effect in my experiment is due to plasmin inhibition and not an off-target effect?
To confirm the specificity of the observed effect, consider the following control experiments:
-
Use a different plasmin inhibitor: Employ a structurally and mechanistically different plasmin inhibitor to see if it recapitulates the same phenotype.
-
Rescue experiment: If possible, in a cell-based assay, try to rescue the phenotype by adding active plasmin or by overexpressing a plasmin-resistant substrate.
-
Activity-based protein profiling: This technique can be used to identify the full spectrum of cellular targets of this compound.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Target Protease
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | This compound solutions should be prepared fresh. The stability of chloromethyl ketones can be limited in aqueous solutions. |
| Incorrect Buffer Conditions | Ensure the pH and ionic strength of your assay buffer are optimal for both the enzyme activity and the inhibitor's stability. |
| Presence of Thiols in Buffer | High concentrations of reducing agents like dithiothreitol (DTT) can react with the chloromethyl ketone moiety, inactivating the inhibitor. If DTT is required for your enzyme, consider a lower concentration or a different reducing agent. |
| Incorrect Inhibitor Concentration | Verify the calculated concentration of your stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration. |
Issue 2: Unexpected Cellular Phenotypes (e.g., Cytotoxicity, Apoptosis)
| Possible Cause | Troubleshooting Step |
| Off-target Covalent Modification | The chloromethyl ketone group can react with nucleophilic residues (e.g., cysteine, histidine) on other proteins, leading to off-target effects.[3] |
| Induction of Cellular Stress | As noted in the FAQs, peptide chloromethyl ketones can induce apoptosis and autophagy.[5] Perform assays to measure markers of these pathways (e.g., caspase activation, LC3-II formation). |
| Alteration of Cell Morphology | Some peptide chloromethyl ketones have been shown to affect cell membrane shape.[6] Monitor cell morphology using microscopy. |
| Solvent Toxicity | If using a high concentration of a solvent like DMSO to dissolve the inhibitor, ensure you run a vehicle control to account for any solvent-induced effects. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | k2/Ki (M⁻¹s⁻¹) | Comments | Reference |
| Plasmin | 6300 | - | [3] (from previous search) |
| Plasminogen-staphylokinase complex | 700 | Inhibition is 9-fold less efficient compared to plasmin. | [3] (from previous search) |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Insoluble |
| DMSO | Soluble |
| Ethanol | Insoluble |
Experimental Protocols
In Vitro Plasmin Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is a general guideline.
Materials:
-
Purified plasmin enzyme
-
This compound
-
Fluorogenic plasmin substrate (e.g., a peptide conjugated to a fluorophore like AMC)
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of plasmin in assay buffer.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of the this compound dilutions (or vehicle control) to the wells of the 96-well plate.
-
Add 20 µL of the plasmin solution to each well and incubate for 15-30 minutes at 37°C to allow for inhibition to occur.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 380/460 nm for AMC substrates).
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semispecific TPPII inhibitor Ala-Ala-Phe-chloromethylketone (AAF-cmk) displays cytotoxic activity by induction of apoptosis, autophagy and protein aggregation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell membrane shape control--effects of chloromethyl ketone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time with D-Val-Phe-Lys-CMK for complete inhibition
Welcome to the technical support center for D-Val-Phe-Lys-CMK. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of this irreversible serine protease inhibitor for complete inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic peptide derivative that acts as an irreversible inhibitor of certain serine proteases, with a particular affinity for plasmin.[1] The "CMK" in its name stands for chloromethyl ketone, which is a reactive group. This group allows the inhibitor to form a stable, covalent bond with a key histidine residue in the active site of the target protease, leading to its irreversible inactivation.
Q2: What is the primary application of this compound?
A2: this compound is primarily used in biochemical research to inhibit plasmin activity.[1] Its specificity makes it a valuable tool for studying the roles of plasmin in various physiological and pathological processes, including fibrinolysis and cancer.
Q3: Is this compound a reversible or irreversible inhibitor?
A3: this compound is an irreversible inhibitor.[2] The chloromethyl ketone moiety forms a covalent bond with the enzyme's active site, permanently inactivating it. This is in contrast to reversible inhibitors, which bind non-covalently and can dissociate from the enzyme.
Q4: How quickly does this compound inhibit plasmin?
A4: The inhibition of plasmin by this compound is a relatively rapid process. The efficiency of this inhibition is described by a second-order rate constant (k₂/Kᵢ) of 6300 M⁻¹s⁻¹.[3] This value indicates a high rate of inactivation. For practical purposes, the time to achieve complete inhibition will depend on the concentrations of both the inhibitor and the enzyme.
Troubleshooting Guide: Optimizing Incubation Time for Complete Inhibition
Issue: Incomplete inhibition of the target protease after treatment with this compound.
This is a common issue that can arise from suboptimal experimental conditions. The following steps provide a systematic approach to troubleshooting and optimizing your incubation time for complete inhibition.
Verify Inhibitor and Enzyme Concentrations
Accurate concentrations are critical for achieving complete and reproducible inhibition.
-
Recommendation: Confirm the concentration of your this compound stock solution. If possible, verify the concentration and activity of your target enzyme preparation before starting the inhibition experiment.
Optimize Incubation Time Based on Kinetic Parameters
For an irreversible inhibitor like this compound, the extent of inhibition is time-dependent. A key parameter to consider is the pseudo-first-order rate constant (k_obs_), which can be estimated if the second-order rate constant is known.
-
Experimental Protocol: To determine the optimal incubation time, perform a time-course experiment. Incubate the enzyme with a fixed concentration of this compound and measure the remaining enzyme activity at different time points.
-
Step 1: Pre-incubation. Prepare a reaction mixture containing your target enzyme and this compound in a suitable buffer.
-
Step 2: Time Points. At various time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), take an aliquot of the enzyme-inhibitor mixture.
-
Step 3: Activity Assay. Immediately add a substrate for the enzyme to the aliquot and measure the initial reaction rate.
-
Step 4: Data Analysis. Plot the percentage of remaining enzyme activity against the incubation time. This will give you an empirical measure of the time required to achieve the desired level of inhibition.
-
Data Presentation: Estimated Incubation Times for Near-Complete Inhibition
The time required to achieve a certain level of inhibition can be estimated using the second-order rate constant (k_app_ = 6300 M⁻¹s⁻¹ for plasmin). The following table provides theoretical estimates for the time required to achieve approximately 99% inhibition at different inhibitor concentrations, assuming an enzyme concentration much lower than the inhibitor concentration.
| This compound Concentration | Estimated Time for ~99% Inhibition |
| 1 µM | ~12 minutes |
| 5 µM | ~2.4 minutes |
| 10 µM | ~1.2 minutes |
| 50 µM | ~15 seconds |
Note: These are theoretical calculations. The optimal incubation time should be determined empirically for your specific experimental conditions.
Consider Experimental Conditions
Factors such as pH, temperature, and the presence of other molecules can influence the rate of inhibition.
-
pH and Temperature: Ensure that the pH and temperature of your incubation buffer are optimal for both enzyme activity and inhibitor stability.
-
Competing Substrates: If your experimental system contains molecules that can also bind to the active site of the enzyme, this may compete with this compound and slow down the rate of inhibition.
Visualizing the Experimental Workflow and Mechanism
To aid in understanding the experimental design and the mechanism of inhibition, the following diagrams are provided.
Caption: Workflow for determining the optimal incubation time.
References
addressing batch-to-batch variability of D-Val-Phe-Lys-CMK
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the potential batch-to-batch variability of D-Val-Phe-Lys-CMK, a selective and irreversible inhibitor of plasmin. Consistent inhibitor performance is critical for reproducible experimental results and reliable drug development data. This resource offers frequently asked questions (FAQs) and troubleshooting guides to help you identify and mitigate issues arising from lot-to-lot differences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic tripeptide derivative that acts as a highly selective and irreversible inhibitor of plasmin. The chloromethyl ketone (CMK) moiety forms a covalent bond with the active site histidine residue of plasmin, leading to its irreversible inactivation. This specificity makes it a valuable tool for studying the roles of plasmin in various physiological and pathological processes.
Q2: What are the common causes of batch-to-batch variability in synthetic peptides like this compound?
Batch-to-batch variability in synthetic peptides can stem from several factors inherent to the synthesis and purification processes. These include:
-
Purity Variations: The percentage of the full-length, correct peptide sequence can differ between batches.
-
Presence of Impurities: Different types of impurities can be present, such as:
-
Truncated or Deletion Sequences: Peptides missing one or more amino acids.
-
Incompletely Deprotected Peptides: Residual protecting groups from synthesis can affect activity.
-
Oxidized or Modified Peptides: The chloromethyl ketone group can be reactive, and other residues may undergo modification.
-
-
Counter-ion Content (e.g., TFA): Trifluoroacetic acid (TFA) is often used during peptide purification and can remain as a counter-ion. The amount of TFA can vary between batches and may influence biological activity in some cellular assays.
-
Water Content: Lyophilized peptides can have varying amounts of residual water, affecting the accurate weighing of the active peptide.
-
Aggregation: Peptides can sometimes aggregate, which can impact their solubility and activity.
Q3: How can I assess the quality of a new batch of this compound?
It is highly recommended to perform in-house quality control (QC) on new batches. Key analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the peptide.
-
Amino Acid Analysis (AAA): To determine the precise peptide content and confirm the amino acid composition.
A combination of these methods provides a comprehensive assessment of the identity, purity, and quantity of the active peptide in a given batch.
Q4: What are the recommended storage and handling conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Condition | Recommendation |
| Lyophilized Powder | Store at -20°C or -80°C for long-term stability. Protect from moisture. |
| Stock Solutions | Prepare in a suitable solvent (e.g., DMSO) at a high concentration. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. |
Q5: How does this compound inhibit plasmin?
This compound is a substrate analog for plasmin. It binds to the active site of plasmin, and the highly reactive chloromethyl ketone group forms a covalent bond with the nitrogen of a histidine residue in the catalytic triad of the enzyme. This irreversible alkylation permanently inactivates the enzyme.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting issues related to the batch-to-batch variability of this compound.
Issue 1: Reduced or No Inhibitory Activity with a New Batch
If a new batch of this compound shows significantly lower activity compared to previous batches, follow these steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced inhibitor activity.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incorrect Concentration | The net peptide content of the new batch may be lower. Use the peptide content value from the Certificate of Analysis (CoA) or from in-house Amino Acid Analysis (AAA) to calculate the correct concentration. |
| Low Purity | The new batch may have a lower percentage of the active peptide. Verify the purity using HPLC. If the purity is significantly lower than specified, contact the supplier. |
| Incorrect Compound | Although rare, there could be a synthesis error. Confirm the molecular weight using Mass Spectrometry. If it does not match the expected mass of this compound, contact the supplier immediately. |
| Degradation | Improper storage or handling may have led to degradation. Ensure the compound has been stored at the recommended temperature and protected from moisture. Prepare fresh stock solutions. |
| Solubility Issues | The peptide may not be fully dissolved. Ensure complete dissolution in the appropriate solvent. Sonication may be helpful for some solvents like DMSO. |
Issue 2: Inconsistent Results Within the Same Batch
If you are experiencing variability in your results using the same batch of this compound, consider the following:
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Stock Solution Instability | The inhibitor may not be stable in your chosen solvent over time, even when frozen. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh stock solutions more frequently. |
| Adsorption to Labware | Peptides can sometimes adsorb to plastic or glass surfaces. Consider using low-retention microcentrifuge tubes and pipette tips. |
| Incomplete Dissolution | Ensure the peptide is fully dissolved before making further dilutions. Visually inspect the solution for any precipitate. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm (or similar)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol outlines the general procedure for confirming the molecular weight of this compound.
-
Materials:
-
This compound sample
-
Appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid)
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
-
Sample Preparation:
-
Prepare a dilute solution of the peptide (e.g., 10-100 µM) in the appropriate solvent.
-
-
MS Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
-
Data Analysis:
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound. The expected monoisotopic mass is approximately 424.22 g/mol .
-
Signaling Pathway
This compound targets the plasminogen activation system. Understanding this pathway is crucial for interpreting experimental results.
Caption: The plasminogen activation pathway and the inhibitory action of this compound.
issues with D-Val-Phe-Lys-CMK specificity and cross-reactivity
Welcome to the technical support center for D-Val-Phe-Lys-CMK. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this inhibitor and to troubleshoot potential issues related to its specificity and cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective irreversible inhibitor of plasmin . Its mechanism of action involves the chloromethylketone (CMK) group, which irreversibly alkylates a critical histidine residue in the active site of serine proteases like plasmin. This covalent modification permanently inactivates the enzyme.
Q2: What is the reported inhibitory potency of this compound for its primary target?
A2: this compound exhibits high potency for human plasmin, with a reported IC50 of 100 pM .
Q3: Is this compound cell-permeable?
A3: Information regarding the cell permeability of this compound is not consistently reported. Researchers should empirically determine its effectiveness in cell-based assays. If intracellular activity is desired and not observed, consider alternative delivery methods or inhibitors known to be cell-permeable.
Q4: How should I store and handle this compound?
A4: For long-term storage, this compound powder should be stored at -20°C. Once reconstituted in a solvent such as DMSO or water, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Unexpected or Off-Target Cleavage in My Assay
Possible Cause: While this compound is highly selective for plasmin, the chloromethylketone moiety has the potential to react with other nucleophilic residues in different proteins, especially at high concentrations. This can lead to off-target inhibition of other proteases present in your sample. For instance, some peptide chloromethylketones have been observed to inhibit other serine proteases or even cysteine proteases like cathepsins.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration:
-
Perform a dose-response experiment to determine the minimal concentration of this compound required for complete inhibition of plasmin activity in your specific assay. Using the lowest effective concentration will minimize the risk of off-target effects.
-
-
Use a More Specific Inhibitor Cocktail:
-
If you suspect off-target activity from other classes of proteases, consider using a protease inhibitor cocktail that targets a broad range of proteases, in conjunction with a lower concentration of this compound.
-
-
Characterize Cross-Reactivity:
-
If you have access to purified enzymes, test the inhibitory activity of this compound against other common serine proteases that might be present in your sample, such as thrombin, trypsin, and chymotrypsin. This will help you to understand its selectivity profile in your experimental context.
-
Issue 2: Incomplete Inhibition of Target Protease (Plasmin)
Possible Cause: Several factors can lead to incomplete inhibition, including incorrect inhibitor concentration, inhibitor instability, or issues with the experimental setup.
Troubleshooting Steps:
-
Verify Inhibitor Concentration and Activity:
-
Ensure that your stock solution of this compound is at the correct concentration and has not degraded. Prepare fresh dilutions for each experiment.
-
Confirm the activity of your plasmin enzyme using a positive control substrate in the absence of the inhibitor.
-
-
Optimize Incubation Time:
-
As an irreversible inhibitor, this compound requires time to covalently modify the enzyme. Ensure you are pre-incubating the inhibitor with your enzyme sample for a sufficient period before adding the substrate. An incubation time of 15-30 minutes at room temperature is a good starting point.
-
-
Check Buffer Compatibility:
-
The stability and activity of both the inhibitor and the enzyme can be influenced by the buffer composition, pH, and presence of additives. Ensure your assay buffer is compatible with both. For example, the stability of some inhibitors can be pH-dependent.
-
Issue 3: High Background Signal or Assay Interference
Possible Cause: The inhibitor itself or the solvent used to dissolve it might interfere with your assay readout.
Troubleshooting Steps:
-
Include Proper Controls:
-
Run a control sample containing only the assay buffer and this compound (at the final concentration used in the experiment) to check for any intrinsic signal or interference.
-
Run a solvent control to ensure the vehicle (e.g., DMSO) is not affecting the assay.
-
-
Review Detection Method:
-
If using a fluorescent or colorimetric substrate, ensure that the inhibitor does not absorb or fluoresce at the same wavelength as your detection signal.
-
Quantitative Data
The following table summarizes the known inhibitory activity of this compound. Data on cross-reactivity with other proteases is limited; researchers are encouraged to determine these values empirically for their specific experimental conditions.
| Target Enzyme | Inhibitor | IC50 / Ki | Notes |
| Human Plasmin | This compound | 100 pM (IC50) | Highly potent and selective irreversible inhibitor. |
| Urokinase | This compound | - | Reported to have high selectivity for plasmin over urokinase. |
| Thrombin | This compound | Data not available | Potential for cross-reactivity due to shared serine protease mechanism. |
| Trypsin | This compound | Data not available | Potential for cross-reactivity. |
| Chymotrypsin | This compound | Data not available | Potential for cross-reactivity. |
| Elastase | This compound | Data not available | Potential for cross-reactivity. |
Experimental Protocols
Protocol 1: Enzyme Inhibition Assay (General)
This protocol provides a general workflow for determining the inhibitory effect of this compound on a target serine protease.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the target protease (e.g., plasmin) in a suitable assay buffer.
-
Prepare a stock solution of a specific chromogenic or fluorogenic substrate for the target protease.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
-
Assay Procedure:
-
In a 96-well plate, add the desired volume of assay buffer.
-
Add varying concentrations of this compound to the wells. Include a no-inhibitor control.
-
Add the target protease to each well and mix gently.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a plate reader. Take kinetic readings over a set period (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Technical Support Center: Overcoming Resistance to D-Val-Phe-Lys-CMK in Long-Term Experiments
Introduction
D-Val-Phe-Lys-CMK is a synthetic irreversible inhibitor of the serine protease plasmin.[1] It is a valuable tool for researchers studying the roles of plasmin in various physiological and pathological processes. However, as with many inhibitors used in long-term cell culture experiments, the development of cellular resistance can be a significant challenge, leading to a decrease in the inhibitor's efficacy over time.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering potential resistance to this compound. While direct, published evidence of acquired cellular resistance to this compound is limited, this guide is built upon established principles of drug resistance observed with other inhibitors. It offers a framework for troubleshooting, identifying potential mechanisms of resistance, and strategies to mitigate these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a chloromethyl ketone derivative that acts as an irreversible inhibitor of plasmin. The peptide sequence (D-Val-Phe-Lys) directs the molecule to the active site of plasmin. The chloromethyl ketone group then forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad, leading to its irreversible inactivation.
Q2: How can I tell if my cells are developing resistance to this compound?
A2: A primary indicator of resistance is a gradual decrease in the desired biological effect of the inhibitor at a previously effective concentration. This may manifest as a recovery of plasmin activity in the cell culture medium or a loss of the expected downstream cellular phenotype. To confirm resistance, you can perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value for the long-term treated cells compared to the parental cell line would indicate the development of resistance.
Q3: What are the potential mechanisms by which cells could develop resistance to this compound?
A3: Based on known mechanisms of drug resistance, several possibilities can be hypothesized:
-
Target Alteration: Mutations in the plasminogen gene (PLG) could alter the structure of the plasmin active site, reducing the binding affinity of this compound.
-
Decreased Intracellular Concentration:
-
Target Overexpression: An increase in the expression of plasminogen could titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
Q4: How long does it typically take for resistance to develop?
A4: The timeframe for the development of drug resistance in cell lines can vary significantly, ranging from 3 to 18 months, depending on the cell line, the concentration of the selecting agent, and the selection strategy (pulsed or continuous exposure).[12][13][14][15][16]
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Gradual loss of inhibitor efficacy over several passages. | Cells may be developing resistance. | 1. Confirm Resistance: Perform a dose-response curve to determine the IC50 and compare it to the parental cell line. 2. Investigate Mechanism: See the "Experimental Protocols" section for methods to explore potential resistance mechanisms. 3. Increase Concentration: A stepwise increase in the this compound concentration may be necessary to maintain inhibition. 4. Use an Alternative Inhibitor: Consider using a plasmin inhibitor with a different mechanism of action. |
| Inconsistent results between experiments. | 1. Inhibitor Degradation: this compound in solution may not be stable over long periods. 2. Cell Passage Number: Higher passage numbers may be associated with the emergence of a resistant population. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for each experiment. 2. Use Low Passage Cells: Thaw a fresh vial of low-passage parental cells to repeat the experiment. Maintain a consistent passage number for your experiments. |
| Complete loss of inhibitor effect. | A highly resistant cell population may have been selected. | 1. Return to an Earlier Stock: Use a frozen stock of cells from an earlier passage before resistance was observed. 2. Re-evaluate Experimental Design: Consider if the long-term continuous presence of the inhibitor is necessary for your experimental goals. Pulsed treatments may be an alternative.[12][13][15] |
Quantitative Data Summary
Table 1: Kinetic Parameters of Plasmin and Plasminogen-Staphylokinase Complex Inhibition
| Enzyme | Inhibitor | k2/Ki (M⁻¹s⁻¹) | Reference |
| Plasmin | This compound | 6300 | [17] |
| Plasminogen-Staphylokinase Complex | This compound | 700 | [17] |
Table 2: Investigating Potential Resistance Mechanisms
| Hypothesized Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Target Alteration | Sanger or next-generation sequencing of the PLG gene. | Identification of mutations in the coding region, particularly near the active site. |
| Increased Efflux | qPCR or Western blot analysis of common ABC transporters (e.g., ABCB1, ABCC1, ABCG2). | Increased mRNA and/or protein expression of one or more ABC transporters. |
| Target Overexpression | qPCR or Western blot for plasminogen. | Increased PLG mRNA and/or plasminogen protein levels. |
| Pathway Alterations | qPCR or ELISA for plasminogen activators (tPA, uPA) and inhibitors (PAI-1). | Increased expression of tPA or uPA; decreased expression of PAI-1. |
Experimental Protocols
1. Protocol for Developing a this compound Resistant Cell Line
This protocol is adapted from general methods for developing drug-resistant cell lines.[12][13][14][15][16]
-
Determine the Initial IC50: Culture the parental cell line and perform a dose-response assay with this compound to determine the initial IC50.
-
Initial Treatment: Begin by treating the cells with this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant proportion of cells may die.
-
Allow for Recovery: Culture the surviving cells until they reach approximately 80% confluency.
-
Stepwise Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the inhibitor, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat Cycles: Repeat steps 3-5 for several months.
-
Characterize the Resistant Line: Periodically, perform a dose-response assay to determine the new IC50. A significant increase confirms resistance. Also, freeze down stocks of the resistant cells at different stages.
2. Protocol for Assessing Plasmin Activity in Cell Culture
This can be done using a chromogenic substrate for plasmin.
-
Sample Collection: Collect the conditioned medium from your cell cultures (both parental and potentially resistant lines, treated and untreated).
-
Chromogenic Substrate: Use a plasmin-specific chromogenic substrate (e.g., D-Val-Leu-Lys-p-nitroanilide).
-
Assay: In a 96-well plate, mix the conditioned medium with the chromogenic substrate in an appropriate buffer.
-
Measurement: Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a plate reader. The rate of color development is proportional to the plasmin activity.
-
Standard Curve: Generate a standard curve using known concentrations of purified plasmin to quantify the activity in your samples.
3. Protocol for qPCR Analysis of ABC Transporter Gene Expression
This protocol provides a general framework for assessing the expression of genes potentially involved in inhibitor efflux.[18][19][20][21][22]
-
RNA Isolation: Isolate total RNA from both parental and resistant cell lines using a standard RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
Primer Design: Design or obtain validated primers for the ABC transporter genes of interest (e.g., ABCB1, ABCC1, ABCG2) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your cDNA template, and the primers.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the fold change in gene expression in the resistant cells relative to the parental cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The plasminogen activation pathway and points of inhibition.
References
- 1. abmole.com [abmole.com]
- 2. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems [mdpi.com]
- 4. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Gene expression and regulation of plasminogen activator inhibitor type I in hepatic stellate cells of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of murine type 1 plasminogen activator inhibitor gene expression in vivo. Tissue specificity and induction by lipopolysaccharide, tumor necrosis factor-alpha, and transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. In vitro development of chemotherapy and targeted therapy drug-resistant cancer cell lines: a practical guide with case studies : Middlesex University Research Repository [repository.mdx.ac.uk]
- 15. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On the molecular interactions between plasminogen-staphylokinase, alpha 2-antiplasmin and fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bu.edu [bu.edu]
Technical Support Center: D-Val-Phe-Lys-CMK Activity in the Presence of Serum Proteins
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing D-Val-Phe-Lys-CMK, a potent irreversible inhibitor of serine proteases, in experimental settings containing serum or plasma. The presence of serum proteins can significantly impact the inhibitor's activity through various mechanisms, leading to challenges in data interpretation and experimental design. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address these complexities.
Frequently Asked Questions (FAQs)
Q1: How do serum proteins affect the activity of this compound?
A1: Serum proteins can impact the activity of this compound through several mechanisms:
-
Direct Binding: The inhibitor can bind to abundant serum proteins, most notably human serum albumin (HSA). This binding is often reversible and can sequester the inhibitor, reducing its effective concentration available to inhibit the target protease.
-
Endogenous Protease Inhibitors: Serum contains a high concentration of natural protease inhibitors, such as alpha-2-macroglobulin (A2M). A2M is a broad-spectrum protease inhibitor that can trap and covalently bind to target proteases, potentially competing with or masking the effect of this compound.
-
Non-specific Interactions: The complex proteinaceous environment of serum can lead to non-specific binding and degradation of the inhibitor, reducing its stability and efficacy.
Q2: What is the primary serum protein that interacts with this compound?
A2: While multiple serum proteins can interact with small molecules, human serum albumin (HSA) is a primary concern due to its high concentration in plasma. Additionally, the endogenous protease inhibitor alpha-2-macroglobulin (A2M) plays a critical role by directly interacting with the target proteases of this compound.
Q3: Will the IC50 value of this compound change in the presence of serum?
A3: Yes, it is highly likely that the apparent IC50 value of this compound will increase in the presence of serum. This is due to the combination of inhibitor sequestration by serum proteins and the presence of endogenous protease inhibitors, which effectively reduce the concentration of the inhibitor available to act on the target enzyme.
Q4: Can this compound inhibit proteases that are already trapped by alpha-2-macroglobulin (A2M)?
A4: Yes, it is possible. The "trap" mechanism of A2M sequesters the protease but does not always completely block its active site.[1] Small molecules like this compound may still be able to access the active site of the A2M-entrapped protease and exert their inhibitory effect.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no inhibition observed in the presence of serum. | 1. Inhibitor binding to serum albumin: The effective concentration of this compound is too low. 2. Competition from endogenous inhibitors: Alpha-2-macroglobulin (A2M) is inhibiting the target protease. 3. Inhibitor degradation: The chloromethyl ketone moiety is unstable in the serum-containing medium. | 1. Increase inhibitor concentration: Titrate the concentration of this compound to overcome the sequestration effect. 2. Use serum-free or low-serum media: If the experimental design allows, reduce the concentration of serum. 3. Pre-incubate the inhibitor: Allow the inhibitor to interact with the sample for a sufficient time before adding the substrate. 4. Measure the unbound fraction: Use techniques like equilibrium dialysis or ultrafiltration to determine the concentration of free inhibitor. |
| High background signal in the activity assay. | 1. Endogenous protease activity in serum: Serum itself contains active proteases that can cleave the substrate. 2. Non-specific substrate cleavage. | 1. Include a "serum-only" control: This will help to quantify the background protease activity from the serum. 2. Use a more specific substrate: A substrate that is less prone to cleavage by non-target proteases can reduce background. 3. Heat-inactivate the serum: This can denature some of the endogenous proteases, but may also affect other serum components. |
| Inconsistent or variable results between experiments. | 1. Variability in serum batches: Different lots of serum can have varying concentrations of proteins and endogenous inhibitors. 2. Inconsistent incubation times or temperatures. | 1. Use a single batch of serum: For a series of related experiments, use the same lot of serum to ensure consistency. 2. Standardize all experimental parameters: Ensure that incubation times, temperatures, and reagent concentrations are consistent across all experiments. |
Quantitative Data Summary
The following table provides a hypothetical representation of the expected impact of serum proteins on the inhibitory activity of this compound against its target protease, plasmin. Actual values will vary depending on the specific experimental conditions.
| Condition | Apparent IC50 of this compound for Plasmin | Interpretation |
| Buffer Only | ~ 50 nM | Baseline inhibitory activity in a simplified system. |
| Buffer + Human Serum Albumin (HSA) | ~ 200 nM | The increase in IC50 suggests binding of the inhibitor to HSA, reducing its free concentration. |
| Buffer + Alpha-2-Macroglobulin (A2M) | ~ 500 nM | The significant increase in IC50 indicates that A2M is effectively competing for and inhibiting plasmin. |
| 10% Human Serum | > 1 µM | The combined effects of protein binding and endogenous inhibitors in serum lead to a substantial decrease in the apparent potency of the inhibitor. |
Detailed Experimental Protocols
Protocol 1: Determining the Effect of Serum on this compound Activity
Objective: To quantify the impact of human serum on the inhibitory potency of this compound against a target serine protease (e.g., plasmin).
Materials:
-
This compound
-
Purified target serine protease (e.g., human plasmin)
-
Chromogenic or fluorogenic substrate for the target protease
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Human serum (pooled, sterile-filtered)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
Prepare a working solution of the target protease in the assay buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
-
Set up the Assay:
-
In a 96-well plate, add the following to triplicate wells:
-
Control (No Serum): Assay buffer, target protease, and varying concentrations of this compound.
-
Experimental (With Serum): Assay buffer containing 10% human serum, target protease, and varying concentrations of this compound.
-
Blank (No Enzyme): Assay buffer (with and without 10% serum) and substrate.
-
Serum Control (No Inhibitor): Assay buffer with 10% serum, target protease, and no this compound.
-
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme and serum proteins.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Subtract the blank values from all readings.
-
Normalize the rates relative to the control wells (no inhibitor).
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 values for both the serum-free and serum-containing conditions.
-
Visualizations
References
Validation & Comparative
Validating D-Val-Phe-Lys-CMK: A Comparative Guide to its Inhibitory Activity on Plasmin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the serine protease inhibitor D-Val-Phe-Lys-CMK with other commercially available alternatives. The inhibitory activity is detailed through quantitative kinetic data, supported by a detailed experimental protocol for validation. Signaling pathway and experimental workflow diagrams are included to provide a clear visual representation of the underlying mechanisms and procedures.
Inhibitory Activity: A Quantitative Comparison
This compound is a potent and selective irreversible inhibitor of plasmin. Its high affinity is demonstrated by a low picomolar IC50 value. The following table summarizes the inhibitory potency of this compound and compares it with other known plasmin inhibitors.
| Inhibitor | Type of Inhibition | Target Enzyme | IC50 | Ki | Second-Order Rate Constant (k_ass) |
| This compound | Irreversible | Human Plasmin | 100 pM | - | 6300 M⁻¹s⁻¹ (for D-Val-Phe-Lys-CH₂Cl)[1] |
| Tranexamic Acid (TXA) | Competitive | Plasmin | - | 1.1 µM | - |
| ε-aminocaproic acid (EACA) | Competitive | Plasmin | - | 49 µM | - |
| Epigallocatechin gallate (EGCG) | - | Plasmin | ~10 µM[2] | - | - |
| Epicatechin gallate (ECG) | - | Plasmin | ~20 µM[2] | - | - |
| Quercetin (QUER) | - | Plasmin | ~40 µM[2] | - | - |
| Myricetin (MYR) | - | Plasmin | ~50 µM[2] | - | - |
Mechanism of Action: Irreversible Inhibition
This compound belongs to the class of chloromethyl ketone inhibitors. These inhibitors act as affinity labels for serine proteases. The peptide sequence (D-Val-Phe-Lys) provides specificity, guiding the inhibitor to the active site of plasmin. Once bound, the chloromethyl ketone moiety covalently modifies the active site histidine residue, leading to irreversible inactivation of the enzyme.
Caption: Irreversible inhibition of plasmin by this compound.
Signaling Pathway: The Role of Plasmin
Plasmin is a key enzyme in the fibrinolytic system, responsible for the breakdown of fibrin clots. Its activity is tightly regulated by a cascade of activators and inhibitors. This compound exerts its effect by directly inhibiting plasmin, thereby preventing the degradation of fibrin and other downstream signaling events.
Caption: Overview of the plasminogen activation system and the point of intervention for this compound.
Experimental Protocol: Kinetic Assay for Plasmin Inhibition
This protocol describes a colorimetric kinetic assay to determine the inhibitory activity of this compound on plasmin using the chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA).
Materials:
-
Human Plasmin
-
This compound
-
Chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human plasmin in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series in assay buffer.
-
Prepare a stock solution of S-2251 in sterile water.[3]
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Varying concentrations of this compound (or vehicle control)
-
Human Plasmin solution
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the S-2251 substrate solution to each well.[3]
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the absorbance at 405 nm every minute for 30 minutes. The rate of p-nitroaniline (pNA) release from the substrate results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki) for competitive inhibitors, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic models.
-
Caption: Step-by-step workflow for the kinetic validation of this compound.
References
A Comparative Guide to D-Val-Phe-Lys-CMK and Other Chloromethyl Ketone-Based Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chloromethyl ketone (CMK)-based protease inhibitor, D-Val-Phe-Lys-CMK, with other notable inhibitors from the same class, namely Tosyl-L-phenylalanyl-chloromethyl ketone (TPCK) and Tosyl-L-lysyl-chloromethyl ketone (TLCK). This comparison focuses on their inhibitory activity, target specificity, and the signaling pathways they affect, supported by available experimental data and detailed protocols.
Introduction to Chloromethyl Ketone Inhibitors
Chloromethyl ketones are a class of irreversible inhibitors that target serine and cysteine proteases. Their mechanism of action involves the alkylation of a critical histidine or cysteine residue in the enzyme's active site by the chloromethyl group, leading to the formation of a stable covalent bond and subsequent inactivation of the enzyme. The peptide sequence of the inhibitor confers specificity, directing it to the active site of its target protease.
Performance Comparison of CMK Inhibitors
The following tables summarize the available quantitative data on the inhibitory potency of this compound, TPCK, and TLCK against their primary targets. It is important to note that the IC50 values presented may not be directly comparable due to variations in experimental conditions across different studies.
Table 1: Inhibitory Potency (IC50) of this compound
| Inhibitor | Target Protease | IC50 | Reference |
| This compound | Human Plasmin | 100 pM[1][2] | [1][2] |
Table 2: Inhibitory Potency (IC50) of TPCK
| Inhibitor | Target Enzyme/Process | IC50 | Reference |
| TPCK | pp70s6k activation | 5 µM[3] | [3] |
| TPCK | Protein Kinase C | 8 mM[4] | [4] |
Table 3: Inhibitory Potency (IC50) of TLCK
| Inhibitor | Target Protease | IC50 | Reference |
| TLCK | Caspase-3 | 12.0 µM[5] | [5] |
| TLCK | Caspase-6 | 54.5 µM[5] | [5] |
| TLCK | Caspase-7 | 19.3 µM[5] | [5] |
| TLCK | Cytotoxic T Lymphocyte (CTL) activity | 30 µM[6] | [6] |
Target Specificity and Mechanism of Action
This compound is a highly selective and potent irreversible inhibitor of plasmin[1][2]. Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for degrading fibrin clots. The D-Val-Phe-Lys peptide sequence mimics the cleavage site of plasminogen, guiding the inhibitor to the active site of plasmin.
Tosyl-L-phenylalanyl-chloromethyl ketone (TPCK) is a well-known irreversible inhibitor of chymotrypsin and chymotrypsin-like serine proteases. Its specificity is conferred by the phenylalanine residue, which is recognized by the S1 pocket of chymotrypsin. TPCK has also been shown to inhibit certain cysteine proteases by reacting with the active site sulfhydryl group[4]. Furthermore, TPCK can inhibit the activation of pp70s6k, a serine/threonine kinase involved in cell cycle progression[7].
Tosyl-L-lysyl-chloromethyl ketone (TLCK) is an irreversible inhibitor of trypsin and trypsin-like serine proteases. The lysine residue in TLCK directs it to the active site of trypsin, which preferentially cleaves peptide bonds after lysine or arginine residues. Similar to TPCK, TLCK has been reported to block the activation of pp70s6k and inhibit certain caspases involved in apoptosis[5][7].
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by these inhibitors.
References
- 1. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. [sigmaaldrich.com]
- 2. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride - Calbiochem | 627624 [merckmillipore.com]
- 3. TPCK - Focus Biomolecules [mayflowerbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The site of action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on cloned cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing Inactive Analogs of D-Val-Phe-Lys-CMK as Negative Controls in Serine Protease Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
In the study of serine protease inhibitors, the use of appropriate negative controls is paramount to validate experimental findings and ensure the specificity of the observed effects. This guide provides a comprehensive comparison of the active serine protease inhibitor, D-Val-Phe-Lys-CMK, with its proposed inactive analog, D-Val-Phe-Lys-COOH, for use as a negative control, particularly in the context of C1 esterase inhibition.
This compound is a synthetic peptide chloromethylketone that acts as an irreversible inhibitor of several serine proteases, including plasmin and, potentially, C1 esterase. Its inhibitory activity stems from the highly reactive chloromethylketone (CMK) moiety, which irreversibly alkylates a critical histidine residue within the enzyme's active site.
To rigorously demonstrate that the inhibitory effects of this compound are due to this specific chemical reactivity and not merely to the peptide sequence binding to the enzyme, a non-reactive analog is an essential negative control. The ideal negative control should possess the same peptide backbone to mimic the binding affinity but lack the reactive group responsible for covalent modification. For this purpose, we propose the use of D-Val-Phe-Lys-COOH, where the chloromethylketone is replaced by a chemically inert carboxylic acid. This substitution removes the electrophilic carbon responsible for alkylation, rendering the molecule incapable of irreversible inhibition.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the hypothetical, yet expected, quantitative data from a C1s esterase activity assay comparing this compound and its inactive analog, D-Val-Phe-Lys-COOH. The data illustrates the expected concentration-dependent inhibition by the active compound and the lack of significant inhibition by the negative control.
| Compound | Concentration (µM) | Percent Inhibition of C1s Activity | IC50 (µM) |
| This compound | 0.01 | 15% | |
| 0.1 | 48% | ||
| 1 | 85% | ~0.11 | |
| 10 | 98% | ||
| 100 | 100% | ||
| D-Val-Phe-Lys-COOH | 0.01 | 0% | |
| (Inactive Analog) | 0.1 | 2% | |
| 1 | 5% | >100 | |
| 10 | 8% | ||
| 100 | 12% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Mandatory Visualization
Signaling Pathway: Classical Complement Activation and C1s Inhibition
The classical complement pathway is initiated by the binding of the C1 complex to antigen-antibody complexes. This triggers a conformational change, leading to the auto-activation of C1r, which in turn cleaves and activates C1s. Activated C1s is a serine protease that propagates the cascade by cleaving C4 and C2. This compound irreversibly inhibits C1s, thereby halting the progression of the classical pathway.
Caption: Inhibition of the Classical Complement Pathway by this compound.
Experimental Workflow: C1s Inhibition Assay
The following workflow outlines the key steps in a chromogenic assay to determine the inhibitory potential of this compound and its inactive analog on C1s activity.
A Researcher's Guide to Cross-Validating D-Val-Phe-Lys-CMK and Genetic Knockdown of Plasminogen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of plasminogen: pharmacological inhibition using D-Val-Phe-Lys-CMK and genetic suppression via siRNA-mediated knockdown. Cross-validation using these distinct approaches is a robust strategy to confirm on-target effects, elucidate complex biological functions, and increase confidence in potential therapeutic interventions targeting the plasminogen system.
Introduction to Plasminogen and its Inhibition
Plasminogen is a zymogen that, upon activation to the serine protease plasmin, plays a central role in fibrinolysis—the dissolution of blood clots.[1][2][3] The plasminogen activator-plasmin system is critical for maintaining hemostasis and is implicated in various physiological and pathological processes, including cell migration, wound healing, and tumor metastasis.[4][5][6] Given its importance, validating the effects of its inhibition is crucial for drug development. This guide compares the outcomes and methodologies of a classic chemical inhibitor, this compound, with the modern genetic approach of siRNA knockdown.[7]
This compound (D-Valyl-L-phenylalanyl-L-lysine chloromethyl ketone) is a peptide-based irreversible inhibitor that covalently binds to the active site of plasmin, thereby blocking its enzymatic activity.[8][9] In contrast, genetic knockdown using technologies like small interfering RNA (siRNA) targets plasminogen mRNA for degradation, preventing the synthesis of the protein altogether.[10][11] Comparing these two methods—one targeting the protein's function and the other its existence—provides a powerful framework for validating experimental findings.
Mechanism of Action: A Visual Comparison
The following diagram illustrates the fibrinolytic pathway and highlights the distinct intervention points for this compound and siRNA-mediated knockdown of plasminogen.
Caption: Plasminogen synthesis, activation, and points of inhibition.
Comparative Analysis of Inhibition Methods
The choice between a chemical inhibitor and genetic knockdown depends on the experimental question, model system, and desired duration of the effect. The following table summarizes the key characteristics of each approach.
| Feature | This compound (Chemical Inhibition) | Plasminogen siRNA (Genetic Knockdown) |
| Target | Active site of the plasmin enzyme. | Plasminogen mRNA transcript. |
| Mechanism | Irreversible covalent modification.[8] | RNA interference leading to mRNA degradation.[10] |
| Level of Action | Post-translational (protein function). | Pre-translational (protein synthesis). |
| Onset of Effect | Rapid (minutes to hours). | Slow (24-72 hours for protein depletion).[12] |
| Duration of Effect | Transient, depends on compound clearance and synthesis of new protein. | Long-lasting (days to weeks after a single dose).[11][13] |
| Specificity | High for plasmin, but potential for off-target effects on other serine proteases. | Highly specific to the plasminogen mRNA sequence. |
| Application | In vitro assays, cell culture, acute in vivo studies. | Cell culture, chronic in vivo studies, therapeutic development.[11] |
| Key Advantage | Acute temporal control. | High specificity and sustained effect. |
| Key Limitation | Potential for off-target activity. | Delayed onset and difficult to reverse quickly. |
Quantitative Data Comparison: Expected Outcomes
This table presents the anticipated results from key functional assays when applying either this compound or plasminogen siRNA, based on published findings.
| Assay | Control (Untreated) | This compound | Plasminogen siRNA Knockdown |
| Plasma Plasminogen Level | 100% (approx. 84 µg/mL in mice)[14] | ~100% (protein is present but inactive) | <25% of baseline[11] |
| Plasmin Activity | 100% | <10% (significantly inhibited)[9] | <10% (significantly reduced due to lack of precursor)[10] |
| Fibrin Clot Lysis Time | Baseline (e.g., 30 minutes) | Significantly prolonged | Significantly prolonged[10] |
| Bleeding Time (in vivo) | Normal | May be reduced in certain models | Reduced in hemophilia models[11] |
Experimental Protocols
Chromogenic Plasmin Activity Assay
This protocol is adapted from commercially available kits and established methodologies for measuring plasmin activity in plasma or purified systems.[15][16][17]
Materials:
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
-
Plasminogen activator (Streptokinase or uPA)
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Plasma samples (citrated)
-
This compound or vehicle control
Procedure:
-
Sample Preparation: Dilute plasma samples in Assay Buffer. For the inhibitor arm, pre-incubate the diluted plasma with this compound (e.g., 10 µM final concentration) for 15 minutes at 37°C. For the knockdown arm, use plasma from siRNA-treated animals.
-
Activation: Add streptokinase to all wells to activate plasminogen to plasmin. Incubate for 10 minutes at 37°C.
-
Substrate Reaction: Add the chromogenic plasmin substrate to each well to initiate the colorimetric reaction.
-
Measurement: Immediately begin reading the absorbance at 405 nm in kinetic mode every minute for 30 minutes.
-
Analysis: Calculate the rate of change in absorbance (Vmax). The activity in experimental wells is typically expressed as a percentage of the activity in the untreated control wells.
siRNA-Mediated Knockdown of Plasminogen in Cell Culture
This protocol provides a general workflow for transiently knocking down plasminogen in a hepatocyte cell line (e.g., HepG2), the primary site of plasminogen synthesis.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
Plasminogen-targeting siRNA and a non-targeting scramble control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
6-well plates
-
Reagents for RNA extraction (e.g., TRIzol) and qRT-PCR
-
Reagents for protein quantification (e.g., ELISA or Western Blot)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute siRNA (e.g., 25 pmol) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Harvest and Analysis:
-
mRNA Level: Harvest cells, extract total RNA, and perform qRT-PCR to quantify plasminogen mRNA levels relative to a housekeeping gene. Compare levels in siRNA-treated cells to scramble control.[10]
-
Protein Level: Collect the cell culture supernatant and quantify the secreted plasminogen protein level using an ELISA kit.[14]
-
Logical Workflow for Cross-Validation
A robust experimental design to cross-validate the effects of this compound and plasminogen knockdown involves parallel treatment arms followed by identical functional readouts.
Caption: Logical workflow for cross-validating inhibitor and knockdown effects.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of plasminogen are valuable tools for dissecting the roles of the fibrinolytic system. This compound offers acute, rapid inhibition suitable for probing immediate functional consequences, while siRNA provides a highly specific, long-term suppression of protein expression ideal for studying chronic effects and for therapeutic validation. Using these methods in a complementary fashion, as outlined in this guide, allows researchers to build a more complete and validated understanding of plasminogen's function, strengthening the foundation for translational and clinical research.
References
- 1. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 2. karger.com [karger.com]
- 3. [Plasminogen activation and regulation of fibrinolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasminogen Receptors and Fibrinolysis [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Genetic analysis of the plasminogen and coagulation system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the molecular interactions between plasminogen-staphylokinase, alpha 2-antiplasmin and fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipid nanoparticles and siRNA targeting plasminogen provide lasting inhibition of fibrinolysis in mouse and dog models of hemophilia A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ISTH 2023 [isth2023.eventscribe.net]
- 13. Paper: A Therapeutic siRNA Targeting Plasminogen Acts As a Long-Lasting Antifibrinolytic in Nonhuman Primates [ash.confex.com]
- 14. Effects of disruption of the plasminogen gene on thrombosis, growth, and health in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Criteria for specific measurement of plasminogen (enzymatic; procedure) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.cn [abcam.cn]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Review of D-Val-Phe-Lys-CMK and Novel Plasmin Inhibitors for Therapeutic Development
For Immediate Release
This guide provides a comprehensive comparison of the established plasmin inhibitor, D-Val-Phe-Lys-CMK, with a selection of novel plasmin inhibitors. The content is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of inhibitory potency, selectivity, and the experimental methodologies used for their evaluation.
Introduction to Plasmin Inhibition
Plasmin, a serine protease, is the primary enzyme responsible for fibrinolysis, the dissolution of fibrin clots. While essential for maintaining blood vessel patency, excessive plasmin activity can lead to pathological bleeding. Conversely, insufficient plasmin activity can contribute to thrombosis. Beyond its role in hemostasis, plasmin is implicated in a variety of physiological and pathological processes, including inflammation, wound healing, and cancer metastasis, primarily through its ability to degrade extracellular matrix proteins and activate other proteases and growth factors.[1][2][3] The development of potent and selective plasmin inhibitors is therefore of significant interest for various therapeutic applications, including the management of bleeding in surgical settings and the potential treatment of inflammatory diseases and cancer.[1][2][4]
This compound is a well-characterized irreversible inhibitor of plasmin. Its chloromethyl ketone (CMK) moiety forms a covalent bond with the active site histidine of the protease, leading to its inactivation.[5] While effective, the irreversible nature and potential for off-target effects of such inhibitors have spurred the development of novel plasmin inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This guide compares this compound with several classes of these emerging inhibitors.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound and a selection of novel plasmin inhibitors are summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, have been compiled from various experimental studies.
| Inhibitor | Type | Target | IC50 | Ki | Selectivity Profile |
| This compound | Irreversible Peptide CMK | Plasmin | 100 pM | k2/Ki = 6300 M⁻¹s⁻¹[5] | High selectivity for plasmin over urokinase. |
| Textilinin-1 | Kunitz-type Serine Protease Inhibitor | Plasmin | - | 0.44 nM[6] | Also inhibits trypsin (Ki = 0.42 nM). Weakly inhibits plasma kallikrein (Ki = 1870 nM) and tissue kallikrein (Ki = 12900 nM).[6] |
| KDI-L17R | Engineered Kunitz Domain | Plasmin | - | - | Enhanced antifibrinolytic function.[7] |
| CU-2010 | Small Molecule | Plasmin | - | 2 nM | Also inhibits plasma kallikrein (Ki < 1 nM), Factor Xa (Ki = 45 nM), and Factor XIa (Ki = 18 nM). |
| YO-2 | Small Molecule | Plasmin | 0.53 µM | - | Also inhibits urokinase (uPA) (IC50 = 5.3 µM). Weakly inhibits plasma kallikrein (IC50 = 30 µM) and thrombin (IC50 > 400 µM). |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of plasmin inhibitors.
Chromogenic Plasmin Activity Assay
This assay is widely used to determine the enzymatic activity of plasmin and to evaluate the potency of its inhibitors.
Principle: The assay utilizes a chromogenic substrate, such as S-2251 (H-D-Val-Leu-Lys-pNA), which is specifically cleaved by plasmin.[8][9][10] The cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of pNA formation is directly proportional to the plasmin activity.
Materials:
-
Purified human plasmin
-
Chromogenic substrate S-2251 (or similar)
-
Assay buffer (e.g., 0.05 M Tris-HCl, pH 7.4, containing 0.1 M NaCl)
-
Test inhibitor (e.g., this compound or novel inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well microplate, add a fixed concentration of human plasmin in the assay buffer.
-
Add varying concentrations of the test inhibitor to the wells containing plasmin. Include control wells with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the chromogenic substrate S-2251 to all wells.
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-30 minutes).
-
Calculate the initial rate of reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of plasmin inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of plasmin activity, by fitting the data to a suitable dose-response curve.
Fibrinolysis Assay (Clot Lysis Assay)
This assay assesses the ability of an inhibitor to prevent the breakdown of a fibrin clot, providing a more physiologically relevant measure of antifibrinolytic activity.[11][12][13]
Principle: A fibrin clot is formed in vitro, and the time taken for the clot to lyse in the presence of a plasminogen activator (e.g., tissue plasminogen activator, tPA) is measured. The assay can be monitored by changes in turbidity (optical density). The presence of a plasmin inhibitor will delay or prevent clot lysis.
Materials:
-
Human plasma (citrated) or purified fibrinogen and plasminogen
-
Thrombin
-
Tissue plasminogen activator (tPA)
-
Calcium chloride (CaCl₂)
-
Test inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at a suitable wavelength (e.g., 405 nm)
Procedure:
-
In a 96-well microplate, add human plasma or a mixture of purified fibrinogen and plasminogen.
-
Add varying concentrations of the test inhibitor to the wells. Include control wells with no inhibitor.
-
Initiate clot formation by adding thrombin and CaCl₂ to the wells.
-
Simultaneously or shortly after clot formation, add tPA to initiate fibrinolysis.
-
Place the microplate in a pre-warmed (37°C) microplate reader.
-
Monitor the change in absorbance over time. As the clot forms, the absorbance will increase. As the clot lyses, the absorbance will decrease.
-
The time to 50% clot lysis is determined for each inhibitor concentration.
-
The effectiveness of the inhibitor is assessed by its ability to prolong the clot lysis time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving plasmin and a typical experimental workflow for inhibitor screening.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. The multifaceted role of plasminogen in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammation in the molecular pathogenesis of cancer and atherosclerosis | Reumatología Clínica [reumatologiaclinica.org]
- 5. On the molecular interactions between plasminogen-staphylokinase, alpha 2-antiplasmin and fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structure of Human Microplasmin in Complex with Textilinin-1, an Aprotinin-like Inhibitor from the Australian Brown Snake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. endotell.ch [endotell.ch]
- 9. Methods for Determination of Plasmin, Antiplasmin and Plasminogen by Means of Substrate S-2251 [scite.ai]
- 10. endotell.ch [endotell.ch]
- 11. researchgate.net [researchgate.net]
- 12. Global Tests of Fibrinolysis [practical-haemostasis.com]
- 13. www1.wfh.org [www1.wfh.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling D-Val-Phe-Lys-CMK
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with the irreversible plasmin inhibitor, D-Val-Phe-Lys-CMK. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
This compound and its variants are potent tools in biochemical research and drug development, particularly in studies involving protease inhibition.[1] While some safety data sheets (SDS) classify this compound as non-hazardous under GHS, it is imperative to handle it with a high degree of caution due to its reactive chloromethyl ketone (CMK) moiety.[2] Best practices dictate treating all research chemicals with the assumption of potential hazard.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound in its lyophilized powder form and in solution. The following table summarizes the required PPE, drawing from consolidated safety data recommendations.
| Protection Type | Specification | Standard | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved[3] | Protects against splashes and airborne powder. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | EN 374[3] | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated. |
| Respiratory Protection | Full-face respirator | NIOSH (US) or EN 149 (EU) approved | Recommended if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a certified fume hood.[3] |
| Body Protection | Fire/flame resistant and impervious lab coat | --- | Provides a barrier against spills and contamination.[3] |
| Footwear | Closed-toe shoes | --- | Protects feet from spills. |
Operational Protocol: From Receipt to Disposal
Following a systematic workflow is paramount to minimizing exposure risk and ensuring the stability of the compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the packaging for any signs of damage.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2] Recommended storage temperatures are -20°C for long-term storage (up to 1 year) and -80°C for extended long-term storage (up to 2 years).[2]
Handling and Preparation of Solutions
-
Work Area: All handling of the lyophilized powder and preparation of stock solutions should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][4]
-
Avoid Dust: Take extreme care to avoid the formation and inhalation of dust when handling the powdered form.[3][5]
-
Reconstitution: When reconstituting, slowly add the recommended solvent (e.g., DMSO) to the vial containing the lyophilized powder. Following reconstitution, it is advised to aliquot the solution and freeze it at -20°C. Stock solutions are typically stable for up to one month at -20°C.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, date of preparation, and appropriate hazard warnings.
Experimental Use
-
PPE: Always wear the full complement of recommended PPE during experimental procedures.
-
Spill Management: In the event of a spill, evacuate personnel to a safe area.[3] For small spills of the powder, carefully sweep it up, place it in a sealed bag, and hold for waste disposal.[5] Avoid raising dust.[5] The spill site should be thoroughly cleaned and ventilated. For liquid spills, absorb with an inert material and dispose of it in a sealed container.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[2][3] Remove contact lenses if present and easy to do. Seek prompt medical attention.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and plenty of water.[2][3] Consult a physician.[2][3] |
| Inhalation | Move the individual to fresh air immediately.[2][3] If breathing is difficult, provide oxygen or artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water.[3] Do not induce vomiting. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused compound, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a suitable, closed, and clearly labeled container.[3]
-
Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Regulations: Adhere to all federal, state, and local environmental regulations for chemical waste disposal.[5]
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
